NIOBIUM OXIDE HYDRATE
Description
Properties
CAS No. |
12326-08-8 |
|---|---|
Molecular Formula |
H2Nb2O6 |
Molecular Weight |
284 |
Origin of Product |
United States |
Synthetic Methodologies and Controlled Fabrication of Niobium Oxide Hydrate Architectures
Hydrothermal and Solvothermal Synthesis of Niobium Oxide Hydrate (B1144303)
Hydrothermal and solvothermal synthesis are powerful and versatile methods for the fabrication of crystalline niobium oxide hydrate nanostructures. cambridge.org These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, known as an autoclave. mdpi.com The high temperature and pressure conditions accelerate the hydrolysis of starting materials and the crystallization of the resulting ceramic nanoparticles. cambridge.org
The general mechanism involves the dissolution of a niobium precursor, followed by hydrolysis and condensation reactions to form a this compound network. smolecule.com This method allows for the synthesis of various phases, including poorly crystalline, acidic hydrated niobium pentoxide and layered structures. smolecule.com
The morphology and crystallinity of the resulting this compound are highly dependent on several reaction parameters, including temperature, reaction time, and the concentration of precursors and mineralizers.
Temperature: The reaction temperature plays a pivotal role in the nucleation, growth kinetics, and final crystallinity of the this compound. nih.gov Lower temperatures tend to result in smaller or less crystalline structures, while higher temperatures promote the formation of more defined and crystalline materials. nih.gov For instance, at relatively low temperatures, the obtained niobium oxide is often amorphous. mdpi.com As the temperature increases, pseudohexagonal or orthorhombic structures can be obtained. mdpi.com
Reaction Time: The duration of the hydrothermal or solvothermal treatment also influences the crystallinity and morphology. Longer reaction times can lead to the development of more crystalline structures as initially formed acidic, hydrated niobium oxide structures act as precursors for further crystallization. mdpi.comresearchgate.net
Precursor and Mineralizer Concentration: The concentration of the niobium precursor and any mineralizing agents, such as ammonium fluoride (NH4F), can affect the growth rate and uniformity of the nanostructures. mdpi.comresearchgate.net Increasing the mineralizer concentration can enhance crystallinity and the growth rate of nanorods, but it may also lead to a lack of structural and morphological uniformity across the surface. mdpi.comresearchgate.net
The following table summarizes the effect of various reaction parameters on the synthesis of this compound.
| Reaction Parameter | Effect on Morphology and Crystallinity |
| Temperature | Higher temperatures generally lead to increased crystallinity and particle size. nih.govmdpi.com |
| Reaction Time | Longer reaction times can promote the development of more crystalline structures. mdpi.comresearchgate.net |
| Precursor Concentration | Can be adjusted to tune the particle size of the resulting nanostructures. cambridge.orgcambridge.org |
| Mineralizer Concentration | Can increase the crystallinity and growth rate, but may also affect uniformity. mdpi.comresearchgate.net |
Hydrothermal and solvothermal methods have been successfully employed to synthesize this compound with specific nanostructured architectures, such as nanorods and nanoparticles.
Nanorods: The hydrothermal synthesis process can yield nanorods of poorly crystalline, acidic, hydrated Nb2O5. mdpi.comresearchgate.net The formation of these nanorods is influenced by the reaction time and the concentration of mineralizers. For example, a reaction time of 20 hours with a 0.02 M NH4F concentration has been shown to produce these nanostructures. mdpi.com Increasing the time and mineralizer concentration can lead to a higher density of nanorods. mdpi.com
Nanoparticles: Spiky niobium oxide nanoparticles have been synthesized via hydrothermal treatment of a niobium oxalate (B1200264) solution. cambridge.orgcambridge.org These unique structures consist of a this compound sphere core with niobium pentoxide nanorods growing on the surface. cambridge.orgcambridge.org The particle size of these spiky nanoparticles can be controlled, ranging from 80 to 300 nm, by adjusting the niobium concentration in the initial solution. cambridge.orgcambridge.org
Sol-Gel Routes for this compound Production
The sol-gel process is a versatile "wet chemical" method for producing this compound with a high degree of purity, fine particle size, and controlled porosity. nih.gov This bottom-up approach involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. nih.gov
The process typically starts with a niobium precursor, such as a metal alkoxide like niobium(V) ethoxide, dissolved in an organic solvent. nih.gov Through hydrolysis and polycondensation reactions, a continuous network is formed, resulting in a gel. nih.gov This gel can then be dried and calcined to produce the final this compound. nih.gov A significant advantage of the sol-gel technique is its ability to operate at relatively low temperatures, making it an energy-efficient method. nih.gov
The initial step in the sol-gel process is the formation of a stable colloidal suspension, or "sol," by dissolving a niobium precursor in a suitable solvent, often an alcohol. nih.gov The subsequent hydrolysis and condensation reactions are critical for the formation of the gel network.
The hydrolysis reaction involves the reaction of the niobium precursor with water, leading to the formation of niobium hydroxide (B78521). This is followed by a condensation reaction where adjacent niobium hydroxide molecules link together, releasing water and forming a Nb-O-Nb bridge. This process continues, creating a three-dimensional solid network within the liquid phase, known as a gel. nih.gov The transformation from sol to gel can be influenced by factors such as the pH of the solution and the presence of catalysts.
A key advantage of the sol-gel method is the ability to control the porosity and surface area of the final this compound. nih.gov These properties are crucial for applications in catalysis and sensing. The porous structure is formed during the drying of the gel. As the solvent is removed from the gel network, the solid framework is left behind, creating a porous material.
The final porosity and surface area can be tailored by controlling several factors during the synthesis process:
Drying Method: The method used to dry the gel significantly impacts its porosity. Supercritical drying, for example, can preserve the porous structure of the gel, leading to aerogels with very high surface areas.
Aging of the Gel: Allowing the gel to age in its mother liquor can strengthen the network and influence the final pore structure.
Use of Templates: Soft template methods, such as using inverse micelles, can be employed to create mesoporous crystalline niobium oxide with tunable pore sizes and high surface areas. osti.govnih.govosti.gov For example, a sol-gel based inverse micelle method has been used to synthesize crystalline niobium oxide with a surface area of 127 m²/g and a uniform pore diameter of 5.6 nm. osti.govnih.govosti.gov
Chemical Precipitation and Co-precipitation Techniques for this compound
Chemical precipitation is a straightforward and effective method for the synthesis of this compound. researchgate.net This technique involves the formation of a solid precipitate from a solution by adding a precipitating agent. For this compound, this typically involves the hydrolysis of a niobium salt in an aqueous solution. rsc.org
In a typical procedure, a niobium precursor, such as niobium pentachloride (NbCl5), is dissolved in a solvent, and a precipitating agent, like ammonium hydroxide, is added to induce the formation of a niobium hydroxide precipitate. rsc.org This precipitate is then washed and dried to obtain this compound. rsc.org The properties of the resulting material, such as its degree of hydration and specific surface area, can be influenced by the choice of precipitating agent and the reaction conditions. researchgate.net For instance, using ammonium carbonate as a precipitating agent has been shown to produce materials with a higher degree of crystallinity compared to those prepared with urea. researchgate.net
Co-precipitation is a variation of the precipitation method used to synthesize multicomponent materials. ias.ac.in This technique involves the simultaneous precipitation of two or more cations from a solution. ias.ac.in It is a successful method for synthesizing ultrafine ceramic powders with a narrow particle size distribution. ias.ac.in For instance, co-precipitation has been used to prepare nickel-niobium oxide catalysts, where the uniform dispersion of the metal components is crucial for catalytic applications. jove.com
Achieving Uniform Dispersion and High Specific Surface Area
The synthesis of this compound with a high specific surface area and uniform dispersion is critical for applications requiring a large number of accessible active sites, such as in heterogeneous catalysis. Various "wet chemical" methods, including sol-gel, hydrothermal, and solvothermal processes, are employed to achieve these characteristics. nih.gov
The sol-gel process is a versatile bottom-up approach that allows for the production of nanoparticles with high purity, controlled porosity, and large specific surface areas. nih.gov This method involves the hydrolysis and polycondensation of a molecular precursor, such as a metal alkoxide, to form a colloidal suspension (sol) and subsequently a continuous solid network (gel). nih.gov For instance, mesoporous crystalline niobium oxide with a high surface area of 127 m²/g has been synthesized using a sol-gel-based inverse micelle method. osti.govnih.govacs.org
Hydrothermal and solvothermal synthesis methods, which involve chemical reactions in aqueous or non-aqueous solvents at elevated temperatures and pressures, are also effective for producing niobium oxide with controlled morphology and high surface area. nih.govnih.gov Hydrothermal synthesis can produce nanorods of poorly crystalline, hydrated Nb₂O₅. mdpi.com A facile one-pot solvothermal route has been used to prepare monodispersed Nb₂O₅ microspheres, while an alcothermal reaction of niobium ethoxide produced porous spheres with a high specific surface area of 302 m²/g. nih.gov Another study reported that mesoporous niobium oxide spheres with a specific surface area of 312 m²/g were obtained through hydrothermal treatment. nih.gov
The table below summarizes findings from various synthesis methods aimed at maximizing the surface area of niobium oxide.
| Synthesis Method | Precursor | Resulting Material | Specific Surface Area (m²/g) |
| Sol-Gel Inverse Micelle | Niobium(V) ethoxide | Mesoporous Crystalline Nb₂O₅ | 127 osti.govacs.org |
| Alcothermal Reaction | Niobium(V) ethoxide | Porous Nb₂O₅ Spheres | 302 nih.gov |
| Hydrothermal Treatment | Glycolated Niobium Oxide | Mesoporous Nb₂O₅ Spheres | 312 nih.gov |
| Sol-Gel | Peroxo Niobic Acid Sol | Mesoporous T-Nb₂O₅ Nanoparticles | 65 mdpi.com |
Template-Assisted Synthesis for Mesoporous this compound
To create well-defined porous structures within this compound, template-assisted synthesis is a widely adopted strategy. This approach utilizes a sacrificial material (template) to direct the formation of pores during the synthesis process. These methods are broadly categorized as soft-templating and hard-templating.
Soft-templating methods employ self-assembling organic molecules, such as block copolymers, which form micelles that act as structure-directing agents. osti.gov The inorganic niobium precursor hydrolyzes and condenses around these micelles. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a mesoporous niobium oxide structure. nih.gov This approach is considered more viable than hard templating as it is less tedious and time-consuming. osti.gov
Hard-templating involves using a pre-synthesized porous solid material, such as mesoporous carbon or silica (B1680970), as a mold. nih.gov The niobium precursor is infiltrated into the pores of the template, solidified, and then the template is removed, often by chemical etching or combustion. nih.gov This method can yield highly crystalline materials at elevated temperatures without the collapse of the mesoporous structure. osti.gov For example, hollow niobium oxide nanospheres have been successfully synthesized using 3D mesoporous carbon as a hard template. nih.gov
Engineering Tunable Pore Sizes and Structures
A key advantage of template-assisted synthesis is the ability to engineer the pore size and structure of the resulting mesoporous this compound. osti.govnih.gov The characteristics of the template directly influence the final porous architecture.
In soft-templating, the size of the pores can be tuned by selecting different block copolymers. Research has shown that the pore size in the prepared materials increases with the increasing molecular weight of the block copolymer. acs.org For example, using copolymers in the order of L64, P103, and P123 resulted in progressively larger pore sizes. acs.org A sol-gel-based inverse micelle method has been used to create a material with a monomodal pore size distribution and an average pore diameter of 5.6 nm. osti.govnih.govacs.org
Different templating procedures and conditions can produce a variety of pore structures. For instance, using a graphene-silica nanosheet template resulted in mesoporous Nb₂O₅ nanosheets with pores ranging from 3 to 20 nm, while a different sophisticated template process created pore sizes between 4.3 and 7.5 nm. mdpi.com
The following table details examples of tunable pore sizes achieved through various template-assisted methods.
| Template Method | Template/Structure-Directing Agent | Resulting Pore Size/Structure |
| Soft Template (Inverse Micelle) | Not specified | Average diameter of 5.6 nm osti.govnih.gov |
| Hard Template | Graphene-silica nanosheet | 3 to 20 nm mdpi.com |
| Soft Template | Block Copolymers (P123 > P103 > L64) | Pore size increases with molecular weight acs.org |
| Sophisticated Template Process | Not specified | 4.3 to 7.5 nm mdpi.com |
| Hard Template | Mesoporous Nb₂O₅@carbon core-shell | 2–3 nm mdpi.com |
Advanced Deposition and Fabrication Methods for this compound Films
The fabrication of this compound as thin films is essential for its use in electronic and electrochromic devices. Advanced deposition techniques allow for precise control over film thickness, composition, morphology, and crystallinity. Methods such as Chemical Vapor Deposition (CVD), Electrodeposition, and Pulsed Laser Deposition (PLD) are employed to create high-quality films on various substrates. mdpi.com
Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. alfachemic.com This technique is advantageous for producing high-quality, conformal coatings over surfaces with high aspect ratios. jacow.org
In the context of niobium oxide, CVD typically involves metal-organic or inorganic precursors. Niobium chlorides, such as NbCl₅, are common inorganic precursors. jacow.org Metal-organic precursors are also extensively researched for their volatility and stability. researchgate.netgoogle.com The deposition process parameters, including substrate temperature (typically 100°C to 700°C), pressure, and the flow of carrier and reactant gases (e.g., Ar, N₂, H₂, NH₃), are carefully controlled to achieve the desired film properties. jacow.orggoogle.com
Electrodeposition
Electrodeposition is a versatile method for synthesizing niobium oxide films from liquid solutions. rsc.org The process is based on manipulating the local pH at an electrode surface, which leads to the hydrolysis of soluble niobium precursors and subsequent deposition of the oxide onto the electrode. rsc.orgmjcce.org.mk This technique can be performed in both aqueous and non-aqueous systems. rsc.org
In acidic aqueous solutions, the local pH can be raised near the cathode through hydrogen evolution, causing niobium oxide to precipitate. rsc.org Conversely, in alkaline solutions containing niobates, protons generated by water oxidation at the anode can cause the formation of niobium oxide films. rsc.org The morphology of the deposited films, such as their uniformity and compactness, can be influenced by the niobium concentration in the electrolyte and the deposition time. mjcce.org.mk For instance, at lower niobium concentrations, films consisting of uniformly distributed agglomerates can be formed. mjcce.org.mk
Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition (PLD) is a physical vapor deposition (PVD) technique where a high-power pulsed laser beam is used to vaporize a target material inside a vacuum chamber. wikipedia.org The vaporized material forms a plasma plume, which then deposits as a thin film onto a substrate. wikipedia.org PLD is particularly well-suited for growing complex, multi-element oxide films because it can reproduce the stoichiometry of the target material in the deposited film. intuitivetutorial.com
The properties of the niobium oxide film can be tuned by controlling various experimental parameters, including laser fluence, pulse repetition rate, substrate temperature, and the pressure and composition of the background gas (e.g., oxygen). intuitivetutorial.comulisboa.pt Studies have demonstrated the use of PLD to grow mesoporous thin films of niobium oxide, which have applications in chemical sensors. mdpi.com
The table below provides a comparative overview of these advanced deposition methods.
| Deposition Method | Basic Principle | Common Precursors/Targets | Key Process Parameters | Film Characteristics |
| CVD | Chemical reaction of volatile precursors on a heated substrate. | Niobium chlorides (NbCl₅), metal-organic compounds. jacow.orggoogle.com | Substrate Temperature (100-700°C), Pressure, Carrier Gas Flow. google.com | High-quality, conformal coatings. jacow.org |
| Electrodeposition | pH manipulation at an electrode surface causes hydrolysis and precipitation. | Niobium chlorides, niobates in aqueous or non-aqueous solutions. rsc.org | Electrolyte Concentration, Potential/Current, Deposition Time. mjcce.org.mk | Morphology is dependent on electrolyte conditions. mjcce.org.mk |
| PLD | Laser ablation of a target material creates a plasma plume for deposition. | Solid niobium or niobium oxide target. mdpi.com | Laser Fluence, Background Gas Pressure, Substrate Temperature. ulisboa.pt | Highly crystalline films with good stoichiometry. intuitivetutorial.com |
Advanced Structural Elucidation and Morphological Analysis of Niobium Oxide Hydrate
X-ray Diffraction (XRD) for Crystalline Phase Identification
X-ray Diffraction (XRD) is a primary analytical technique for determining the crystalline structure of niobium oxide hydrate (B1144303). The resulting diffraction pattern provides a unique fingerprint of the atomic arrangement, allowing for the identification of specific crystalline phases. The phase of niobium oxide hydrate is highly dependent on the synthesis conditions, particularly the temperature.
The various crystalline and non-crystalline forms of this compound can be distinguished by their characteristic XRD patterns.
Amorphous: At lower temperatures, this compound typically exists in an amorphous state. mdpi.com This is characterized in an XRD pattern by the absence of sharp, defined peaks and the presence of a broad halo, indicating a lack of long-range atomic order. researchgate.net
Pseudo-hexagonal (TT-Nb₂O₅): This phase can be synthesized through specific heat treatments. While detailed XRD peak positions for the hydrated form are less commonly reported, the anhydrous pseudo-hexagonal phase serves as a reference for its crystalline structure.
Orthorhombic (T-Nb₂O₅): The orthorhombic phase is a common crystalline form of niobium pentoxide, and its hydrated precursor will show XRD patterns indicative of this structure, though potentially with broader peaks due to lower crystallinity or smaller crystallite size. mdpi.comresearchgate.net Heat treatment of hydrated niobium oxide can favor the formation of the orthorhombic phase. mdpi.comresearchgate.net
Monoclinic (H-Nb₂O₅): The monoclinic phase is another well-defined crystalline structure of niobium pentoxide. lehigh.edu Its formation from this compound is often achieved at higher calcination temperatures. lehigh.edu
The transition between these phases is often driven by thermal treatment. For example, amorphous niobic acid can be converted to various crystalline phases with increasing calcination temperature. researchgate.net The table below summarizes the general relationship between temperature and the resulting niobium oxide phase.
| Synthesis/Treatment Temperature | Predominant Niobium Oxide Phase | XRD Pattern Characteristics |
| Low Temperatures (e.g., ~120°C) | Amorphous/Poorly Crystalline | Broad, diffuse halo with few or no sharp peaks lehigh.edu |
| ~500°C | Pseudo-hexagonal or Orthorhombic | Set of defined peaks corresponding to the specific crystal lattice mdpi.com |
| ~1000°C and above | Monoclinic | Sharp, well-defined peaks indicating high crystallinity mdpi.comlehigh.edu |
Electron Microscopy (TEM, SEM) for Nanostructure and Morphology Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and nanostructure of this compound. SEM provides detailed information about the surface topography, while TEM offers high-resolution imaging of the internal structure and particle size.
The morphology of this compound can be precisely controlled through various synthesis methods, leading to a range of nanostructures.
Nanoparticles: this compound can be synthesized in the form of nanoparticles. cambridge.org Hydrothermal treatment of niobium oxalate (B1200264) solutions, for instance, can produce "spiky" nanoparticles composed of a this compound core with niobium pentoxide nanorods on the surface. cambridge.org The size of these nanoparticles can be tuned by adjusting reactant concentrations. cambridge.org
Nanorods: Hydrothermal synthesis is a common method for producing this compound nanorods. mdpi.comresearchgate.net The dimensions of these nanorods, such as their diameter, can be influenced by synthesis parameters like temperature and the concentration of mineralizers. mdpi.com For example, increasing the concentration of NH₄F in a hydrothermal synthesis has been shown to result in thicker nanorods. mdpi.com
Films: this compound can also be prepared as thin films using techniques like the sol-gel spin-coating method. nih.gov The morphology and thickness of these films can be controlled by the deposition parameters.
The following table provides examples of this compound morphologies and their typical dimensions as observed by electron microscopy.
| Morphology | Synthesis Method | Typical Dimensions |
| Spiky Nanoparticles | Hydrothermal | 80 to 300 nm in diameter cambridge.org |
| Nanorods | Hydrothermal | Diameters ranging from ~11 nm to ~30 nm mdpi.com |
| Thin Films | Sol-gel | Thickness can be controlled, e.g., 65 to 178 nm researchgate.net |
Electron microscopy is crucial for evaluating the particle size distribution and the degree of agglomeration in this compound samples. Image analysis software can be used to measure the dimensions of a large number of particles from SEM or TEM images to generate a statistical distribution of sizes. mdpi.com This analysis is vital as the particle size and agglomeration state can significantly impact the material's properties and performance in various applications. For instance, studies have shown that nanorods produced under certain hydrothermal conditions can form dense layers. mdpi.com
Spectroscopic Techniques for Chemical Bonding and Electronic Structure of this compound
Spectroscopic techniques provide insight into the chemical bonding, vibrational modes, and electronic structure of this compound.
FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques used to probe the chemical bonds within a material.
FTIR Spectroscopy: FTIR spectra of this compound typically show broad absorption bands that are characteristic of Nb-O bonds and the presence of water. An absorption band around 1630 cm⁻¹ is attributed to the H-O-H bending mode of water molecules, confirming the hydrated nature of the material. researchgate.net The region between 500 and 900 cm⁻¹ is associated with the stretching vibrations of Nb-O bonds. researchgate.netjnanoworld.com The presence of hydroxyl groups on the surface can also be identified with FTIR. researchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the structure of niobium oxides. The Raman spectrum of amorphous or poorly crystalline this compound is characterized by broad bands. researchgate.net A broad signal around 640-660 cm⁻¹ is typically assigned to the symmetric stretching mode of NbO₆ octahedra. mdpi.comresearchgate.net The broadness of this peak reflects the disordered nature of the amorphous material. mdpi.com Another broad feature observed between 800 and 900 cm⁻¹ can be attributed to highly distorted NbO₆ octahedra. mdpi.comresearchgate.net In more crystalline forms, sharper and more defined peaks are observed. For example, the orthorhombic phase of Nb₂O₅ shows a characteristic sharp peak around 700 cm⁻¹. mdpi.combohrium.com
The following table summarizes key vibrational bands observed in FTIR and Raman spectra of this compound and their assignments.
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FTIR | ~1630 | H-O-H bending mode of water researchgate.net |
| FTIR | 500 - 900 | Nb-O stretching vibrations researchgate.netjnanoworld.com |
| Raman | ~640 - 660 | Symmetric stretching of NbO₆ octahedra in amorphous/hydrated forms mdpi.comresearchgate.net |
| Raman | 800 - 900 | Vibrations of highly distorted NbO₆ octahedra mdpi.comresearchgate.net |
| Raman | ~700 | Characteristic peak for crystalline orthorhombic Nb₂O₅ mdpi.combohrium.com |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Characterization of Nb-O Vibrations and Hydrated Structures
The vibrational properties of this compound (Nb₂O₅·nH₂O), crucial for understanding its structure, are extensively studied using Infrared (IR) and Raman spectroscopy. These techniques probe the vibrations of Nb-O bonds and the nature of the hydrated species.
In amorphous this compound, IR spectra typically show broad bands centered around 600-621 cm⁻¹ and 900-908 cm⁻¹. researchgate.net The broad signal at approximately 660 cm⁻¹ in Raman spectra is assigned to the symmetric stretching mode of niobia polyhedra (NbO₆, NbO₇, and NbO₈). mdpi.com Vibrations in the 837-914 cm⁻¹ range are attributed to the Nb-O bond, while those between 579 and 671 cm⁻¹ correspond to the angular vibration of Nb-O-Nb bonds. researchgate.net For highly distorted octahedral NbO₆ structures, the major Raman frequencies are observed in the 850-1000 cm⁻¹ region, a shift from the 500-700 cm⁻¹ range seen in less distorted structures. researchgate.net This distortion is often caused by the corner- or edge-sharing of NbO₆ octahedra. researchgate.net
The presence of water and hydroxyl groups is also clearly identified. Vibrational modes associated with surface hydroxyl groups and adsorbed water appear around 1626-1650 cm⁻¹ (bending vibrations of absorbed water) and 3000-3500 cm⁻¹. researchgate.netjnanoworld.com A band at 3040 cm⁻¹ can be specifically related to Nb-OH vibrations. researchgate.net The formation of acidic, hydrated niobium oxide structures is considered a precursor to the development of crystalline niobium oxide. mdpi.comresearchgate.net
Table 1: Key Vibrational Bands in this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~660 | Symmetric stretching of NbOₓ polyhedra | Raman |
| 579 - 671 | Angular vibration of Nb-O-Nb | IR |
| 837 - 914 | Stretching of Nb-O bond | IR |
| 1626 - 1650 | Bending vibrations of adsorbed H₂O | IR |
| 3000 - 3500 | Surface hydroxyls and adsorbed H₂O | IR |
| 3040 | Nb-OH vibrations | IR |
UV-Visible Spectroscopy for Optical Band Gap Determination
UV-Visible (UV-Vis) spectroscopy is a key technique for determining the optical band gap of this compound, which is a critical parameter for its application in photocatalysis and electronics. The band gap (Eg) is the energy difference between the valence band and the conduction band. thermofisher.com By analyzing the absorption spectrum, the band gap can be calculated using a Tauc plot, which relates the absorption coefficient to the photon energy.
The optical band gap of niobium oxide can vary depending on its crystallinity, morphology, and synthesis method. For amorphous this compound, the band gap is typically around 3.24 eV. osti.gov As the material crystallizes, for instance into a pseudohexagonal structure, the band gap can decrease to approximately 3.14 eV. osti.gov This redshift is often attributed to the increasing crystallite size. osti.gov Other studies have reported band gap values for niobium oxide nanoparticles in the range of 3.19 eV to 3.22 eV. jnanoworld.com The determined band gap values for niobium oxide films have been shown to range from 2.3 to 4.2 eV, highlighting the significant influence of preparation methods and morphology. nih.gov
Table 2: Optical Band Gap of Niobium Oxide Materials
| Material Phase | Band Gap (eV) |
| Amorphous Nb₂O₅·nH₂O | 3.24 |
| Pseudohexagonal Nb₂O₅ | 3.14 |
| Orthorhombic Nb₂O₅ Nanoparticles (Sample A) | 3.22 |
| Orthorhombic Nb₂O₅ Nanoparticles (Sample B) | 3.19 |
| Noncrystalline (darkened) | 3.38 |
| Crystalline (darkened) | 3.25 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly useful for confirming the oxidation state of niobium.
The XPS spectra of the Nb 3d region for niobium oxide typically show two characteristic peaks corresponding to the spin-orbit splitting of the 3d level into 3d₅/₂ and 3d₃/₂ components. For Nb₂O₅, these peaks are located at binding energies of approximately 207.5 eV (Nb 3d₅/₂) and 210.3 eV (Nb 3d₃/₂), which are indicative of the Nb⁵⁺ oxidation state. acs.org The presence of Nb⁵⁺ is a key characteristic of the stable oxide. arxiv.org In some cases, other oxidation states such as NbO and NbO₂ can be detected, particularly after heat treatments. cern.ch The analysis of the O 1s peak can also provide information about the chemical environment of oxygen, with a strong peak around 530.0 eV corresponding to the Nb-O bond in Nb₂O₅. researchgate.net
Table 3: XPS Binding Energies for Niobium Oxides
| Element | Orbital | Binding Energy (eV) | Oxidation State |
| Niobium | Nb 3d₅/₂ | ~207.5 - 207.8 | Nb⁵⁺ |
| Niobium | Nb 3d₃/₂ | ~210.3 | Nb⁵⁺ |
| Oxygen | O 1s | ~530.0 | O²⁻ (in Nb₂O₅) |
Surface Area, Porosity, and Acidic Site Characterization of this compound
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method is a standard technique for measuring the specific surface area of materials. For this compound, which is often used in catalysis, a high surface area is desirable as it can lead to a higher density of active sites.
The surface area of this compound can vary significantly depending on the synthesis method and subsequent thermal treatments. Amorphous this compound, often referred to as niobic acid, can exhibit high surface areas. For example, a hydrated niobium oxide calcined at 120°C can have a surface area of about 120 m²/g. lehigh.edu Through specific synthesis techniques like a sol-gel-based inverse micelle method, mesoporous crystalline niobium oxide with a high surface area of 127 m²/g has been achieved. acs.orgacs.org In another instance, niobium oxide synthesized hydrothermally showed a BET surface area of 208 m²/g. atlas.jp The surface area tends to decrease with increasing calcination temperature due to crystallization and particle growth. lehigh.edu
Table 4: BET Surface Area of Niobium Oxide Materials
| Material Description | Synthesis/Treatment | Surface Area (m²/g) |
| Hydrated Niobium Oxide | Calcined at 120°C | ~120 |
| Mesoporous Crystalline Nb₂O₅ | Sol-gel inverse micelle, calcined at 500°C for 3h | 127 |
| Amorphous Nb₂O₅ | Sol-gel inverse micelle, calcined at 500°C for 1h | 155 |
| Deformed Orthorhombic Nb₂O₅ | Hydrothermal synthesis | 208 |
Pore Size Distribution and Porosity Assessment
The porosity and pore size distribution of this compound are critical properties, especially for applications in catalysis and separation, as they influence reactant accessibility and product diffusion. These characteristics are typically determined from nitrogen adsorption-desorption isotherms using methods like the Barrett-Joyner-Halenda (BJH) analysis. rusnano.com
Niobium oxide materials can be synthesized to have mesoporous structures, characterized by Type IV isotherms. osti.gov The BJH method, applied to the desorption branch of the isotherm, can reveal a narrow or broad pore size distribution. rusnano.com For example, mesoporous crystalline niobium oxide has been synthesized with a monomodal pore size distribution and an average pore diameter of 5.6 nm. acs.orgresearchgate.net The pore size can be tuned by the synthesis conditions; for instance, materials have been reported with pores in the range of 3.4-9.5 nm. osti.gov The presence of a hysteresis loop, particularly of type H1, in the isotherm is indicative of materials with a narrow range of uniform mesopores. osti.gov
Table 5: Porosity Characteristics of Mesoporous Niobium Oxide
| Sample | Average Pore Diameter (nm) | Pore Size Range (nm) | Isotherm Type | Hysteresis Loop |
| Nb₂O₅-3h (crystalline) | 5.6 | 3.4 - 9.5 | IV | H1 |
| Nb₂O₅-1h (amorphous) | 4.9 | 3.4 - 7.8 | IV | H1 |
Quantification and Nature of Brønsted and Lewis Acid Sites
This compound is known for its solid acidity, possessing both Brønsted and Lewis acid sites, which are crucial for its catalytic activity. mdpi.com Brønsted acid sites are proton donors (e.g., surface hydroxyl groups), while Lewis acid sites are electron-pair acceptors (e.g., coordinatively unsaturated Nb cations).
The nature and concentration of these acid sites can be characterized by techniques such as temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD) and infrared spectroscopy of adsorbed probe molecules like pyridine (B92270). Pyridine chemisorption followed by IR spectroscopy is a powerful tool to distinguish between Brønsted and Lewis acid sites. lehigh.edu The vibrational modes of adsorbed pyridine shift upon interaction with acid sites, allowing for their identification and quantification.
Hydrated niobium oxide treated at temperatures between 120-300°C exhibits strong Lewis and Brønsted acidity. lehigh.edu However, the acidity can decrease significantly at higher calcination temperatures (>400°C). lehigh.edu Studies have shown that crystalline Nb₂O₅ can contain higher densities of strong, and weak/moderate acid sites compared to its amorphous counterpart. osti.gov The total acid amount, as measured by NH₃-TPD, for a hydrothermally synthesized niobium oxide was found to be 0.37 mmol/g. atlas.jp
Table 6: Acid Site Characteristics of Niobium Oxide
| Material | Characterization Method | Acid Site Type | Observations |
| Hydrated Niobium Oxide (activated at 200°C) | Pyridine-IR | Brønsted and Lewis | Both acid sites detected. |
| Niobium Oxide (calcined at 500°C) | Pyridine-IR | None detected | No acid sites detectable by pyridine. |
| Crystalline Nb₂O₅ | NH₃-TPD | Brønsted and Lewis | Higher density of strong and weak/moderate sites vs. amorphous. |
| Hydrothermal Nb₂O₅ | NH₃-TPD | Brønsted and Lewis | Total acidity of 0.37 mmol/g. |
Hammett Acidity Function and Spectroscopic Probes
The acidic properties of this compound (Nb₂O₅·nH₂O) are a cornerstone of its catalytic activity. The material is recognized as a strong solid acid, exhibiting significant Brønsted acidity, which arises from the coordination of water molecules to the highly polarized Nb-O bonds in its distorted NbO₆ octahedral structure. rsc.org This acidity is potent enough to be equivalent to greater than 70% sulfuric acid. rsc.org
The Hammett acidity function (H₀) is used to quantify the acidity of highly concentrated acids, extending beyond the conventional pH scale. wikipedia.org For context, pure sulfuric acid has an H₀ value of -12. libretexts.org While specific H₀ values for this compound can vary with preparation methods and hydration levels, its equivalence to concentrated sulfuric acid indicates a very strong acidic nature with a correspondingly negative H₀ value. Studies using Hammett acid indicators have confirmed the acidic character of various synthesized amorphous Nb₂O₅·nH₂O materials. rsc.orgrsc.org
Spectroscopic probes are essential for distinguishing between and quantifying Brønsted and Lewis acid sites on the surface of this compound. The chemisorption of probe molecules, followed by spectroscopic analysis, allows for detailed characterization of these active sites.
Pyridine and 2,6-Lutidine: Infrared (IR) spectroscopy of adsorbed pyridine is a common technique to identify acid sites. lehigh.edu Brønsted acid sites protonate pyridine, while Lewis acid sites coordinate to the lone pair of electrons on the nitrogen atom, with each interaction producing characteristic IR bands. Studies have shown that this compound activated at 200°C possesses Brønsted acid sites. lehigh.edu Similarly, 2,6-lutidine (2,6-dimethylpyridine) is used as a probe molecule, with its adsorption and subsequent desorption at various temperatures helping to quantify the abundance and strength of Brønsted acid sites. uu.nl
Emissive Probes: Advanced techniques employ specialized probe molecules, such as emissive halochromic oxazine-coumarin systems, to investigate the acidic character. The acid-catalyzed ring-opening of this probe can be monitored by UV-visible, fluorescence, and NMR spectroscopy, providing a detailed understanding of the catalytic pathways at the niobium oxide surface. rsc.orgrsc.org
The amorphous nature of this compound is considered crucial for achieving optimal Brønsted acidity. rsc.org As the material undergoes thermal treatment and crystallization, its acidity, particularly the Brønsted character, tends to decrease. rsc.orgnih.gov
| Parameter | Description | Typical Findings | References |
|---|---|---|---|
| Hammett Acidity (H₀) | Measure of Brønsted acidity for strong acids. | Equivalent to >70% H₂SO₄ (H₀ < -5.6, approaching -12). | rsc.orglibretexts.org |
| Brønsted Acid Sites | Proton-donating sites (e.g., Nb-OH). | Present in amorphous, hydrated forms; crucial for catalysis. Confirmed by pyridine and 2,6-lutidine IR spectroscopy. | rsc.orglehigh.eduuu.nl |
| Lewis Acid Sites | Electron-accepting sites (e.g., coordinatively unsaturated Nb cations). | Can arise from oxygen vacancies in nanostructured materials. Detected by IR spectroscopy of probe molecules. | nih.gov |
Thermal Analysis (TGA/DTA) for Hydration State and Phase Transition Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are critical for understanding the thermal stability, hydration state, and structural transformations of this compound upon heating.
TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. Together, they provide a detailed profile of thermal events.
The thermal decomposition of this compound typically occurs in distinct stages:
Dehydration: The initial weight loss observed at lower temperatures is due to the removal of water. This process can be divided into the loss of loosely bound, physically adsorbed water and the elimination of more tightly bound, structural water (dehydroxylation). This stage is characterized by a significant weight loss in TGA and broad endothermic peaks in DTA. researchgate.netresearchgate.net Studies report a weight loss of approximately 10% between 50°C and 350°C. nih.gov A common feature is a broad endothermic DTA peak near 200°C, corresponding to the continuous loss of water. researchgate.netresearchgate.net
Crystallization and Phase Transitions: Following dehydration, the now amorphous niobium pentoxide (Nb₂O₅) undergoes a series of exothermic phase transitions at higher temperatures as it transforms into various crystalline polymorphs.
The first major exothermic peak, often observed between 560°C and 570°C, signifies the crystallization of the amorphous material into a low-temperature crystalline phase, typically the pseudohexagonal (TT-Nb₂O₅) or orthorhombic (T-Nb₂O₅) form. researchgate.netresearchgate.net
As the temperature increases further, subsequent transitions to more stable, higher-temperature polymorphs occur. A transition from the orthorhombic (T-Nb₂O₅) phase to the monoclinic (H-Nb₂O₅) phase is often observed at temperatures around 950°C to 1000°C. nih.govresearchgate.netresearchgate.net
The precise temperatures of these transitions can be influenced by factors such as the initial hydration state, particle size, and heating rate. nih.govrsc.org
| Temperature Range (°C) | Observed Event | Technique | Typical Observation | References |
|---|---|---|---|---|
| 50 - 350 | Dehydration (Loss of adsorbed and structural H₂O) | TGA/DTA | ~10% mass loss; broad endothermic peak centered near 200°C. | nih.govresearchgate.netresearchgate.net |
| ~560 - 570 | Crystallization (Amorphous → T-Nb₂O₅) | DTA | Sharp exothermic peak. | researchgate.netresearchgate.net |
| 600 - 800 | Phase Transition (TT-Nb₂O₅ → T-Nb₂O₅) | XRD/DTA | Transformation to orthorhombic phase. | nih.gov |
| ~950 - 1000 | Phase Transition (T-Nb₂O₅ → H-Nb₂O₅) | DTA | Exothermic event indicating transformation to monoclinic phase. | nih.govresearchgate.net |
Investigation of Niobium Oxide Hydrate in Catalytic Applications
Photocatalytic Activity of Niobium Oxide Hydrate (B1144303) and Composites
As a semiconductor material, niobium oxide hydrate can absorb photons to generate electron-hole pairs, which are the driving force for various photocatalytic reactions. doi.org Its activity is often enhanced by forming composites with other materials, which can improve charge separation and extend light absorption. mdpi.com
This compound has demonstrated notable efficacy in the photocatalytic degradation of organic pollutants and the decolorization of dyes, which are significant environmental contaminants. mdpi.comiwaponline.com The hydrated surface of niobic acid plays a crucial role, often exhibiting strong acidic properties that can facilitate catalytic reactions. doi.org
The photocatalytic performance of niobium oxide is influenced by its crystalline structure and surface chemistry. nih.gov For instance, amorphous or poorly crystalline hydrated forms of niobium oxide, such as niobic acid, have shown higher photocatalytic efficiency for dye degradation compared to their high-temperature crystalline counterparts. nih.gov The presence of surface hydroxyl groups is considered a key factor in its catalytic activity. nih.gov
In the decolorization of azo dyes like Methyl Orange, niobium oxide catalysts have achieved complete decolorization in under 40 minutes under optimal conditions. elsevierpure.com The efficiency of these processes can be significantly enhanced by the addition of hydrogen peroxide (H₂O₂), which acts as an electron acceptor and generates additional reactive oxygen species. researchgate.netmdpi.com Studies have shown that a combination of Nb₂O₅ and H₂O₂ under solar irradiation leads to a rapid and complete color removal of dye solutions. mdpi.comresearchgate.net The catalyst also demonstrates high stability and reusability over several cycles without a significant loss of activity. elsevierpure.commdpi.com
Research on the degradation of Rhodamine B (RhB) has shown that while niobium oxide itself may have low activity, its efficiency is greatly improved when combined with H₂O₂ in a photo-assisted process. researchgate.net The synergistic effect leads to the generation of superoxide (B77818) radical anions and singlet oxygen, which are key species in the dye discoloration process. researchgate.net
Table 1: Photocatalytic Decolorization of Dyes using Niobium Oxide-Based Catalysts
| Catalyst | Target Dye | Conditions | Decolorization Efficiency | Reference |
|---|---|---|---|---|
| Nb₂O₅ | Methyl Orange | 1.0 g/L catalyst, 0.2 M H₂O₂, pH 5.0, Solar irradiation | Complete decolorization in < 40 min | elsevierpure.com |
| Niobium Oxide Anchored Molybdenum | Rhodamine B | 0.8 g/L catalyst, 50 ppm dye, 318 K | 98% | mdpi.com |
| Niobium Oxide Anchored Molybdenum | Congo Red | 298 K | 86-95% in 1 min | mdpi.com |
| Niobium Oxide Anchored Molybdenum | Crystal Violet | 298 K | 97-99% in 1 min | mdpi.com |
| Nb₂O₅-H₂O₂ | Rhodamine B | UV irradiation | Significantly improved efficiency | nih.govresearchgate.net |
Niobium oxide-based materials are promising photocatalysts for hydrogen (H₂) evolution from water splitting, a key process for generating clean energy. researchgate.net The efficiency of niobium oxide in this application is often attributed to its suitable band structure and the ability to effectively separate photogenerated charge carriers. ufu.br
Creating hierarchical and porous structures in niobium oxide can significantly enhance its photocatalytic activity for hydrogen production. nih.gov For example, macroporous Nb₂O₅ has demonstrated a hydrogen production rate of 405 µmol g⁻¹ h⁻¹, which is 5 and 33 times higher than its bulk and commercial counterparts, respectively. nih.gov This enhancement is due to abundant surface active sites, effective light capturing, and facilitated mass transfer. nih.gov
Composites of niobium oxide with other materials, such as reduced graphene oxide (rGO), have also shown superior performance. Nitrogen-doped orthorhombic niobium oxide nanoplates hybridized with 1 wt% rGO exhibited a remarkable hydrogen generation rate of 537 μmol/h from water under sunlight. researchgate.net Layered niobium oxides doped with small amounts of platinum or nickel have also shown unusually high and stable activity for the photocatalysis of water into H₂ and O₂. lehigh.edu
Table 2: Hydrogen Evolution Rates for Niobium Oxide-Based Photocatalysts
| Catalyst | Conditions | H₂ Evolution Rate | Reference |
|---|---|---|---|
| Macroporous Nb₂O₅ | Water splitting | 405 µmol g⁻¹ h⁻¹ | nih.gov |
| Bulk Nb₂O₅ (B-Nb₂O₅) | Water splitting | ~81 µmol g⁻¹ h⁻¹ | nih.gov |
| Commercial Nb₂O₅ (C-Nb₂O₅) | Water splitting | ~12 µmol g⁻¹ h⁻¹ | nih.gov |
| N-Nb₂O₅/1 wt% rGO | Water splitting under sunlight | 537 µmol/h | researchgate.net |
| Pt-doped H[Ca₂Nb₃O₁₀] | Aqueous methanol (B129727) solution | High activity | lehigh.edu |
Photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a promising strategy for addressing global warming and energy demands. Niobium oxide-based materials have emerged as potential photocatalysts for this conversion. sciopen.com
Fine Nb₂O₅ nanoparticles with abundant surface hydroxyl (–OH) groups have demonstrated highly selective conversion of CO₂ to ethylene (B1197577) (C₂H₄) at a rate of approximately 68 μmol·g⁻¹·h⁻¹ with nearly 100% selectivity under simulated solar illumination. sciopen.com This process notably occurs in pure water without the need for sacrificial agents or noble metal cocatalysts. The surface –OH groups are believed to enhance the adsorption of both CO₂ and water molecules, facilitating the photocatalytic reaction. sciopen.com
Iron-based catalysts supported on niobium oxide have also been investigated for CO₂ hydrogenation to hydrocarbons. frontiersin.org These catalysts, particularly when promoted with alkali metals like potassium, have shown significant activity and selectivity towards light olefins. For instance, an Fe-Cr-K/Nb₂O₅ catalyst achieved 26% selectivity to light olefins with a 20% CO₂ conversion rate at 673K. frontiersin.org The performance of niobium oxide-supported catalysts was found to be superior to those supported on silica (B1680970). frontiersin.org
This compound also serves as an effective catalyst in various photooxidation reactions, including the oxidation of alcohols. doi.org The unique surface chemistry of niobic acid, particularly the presence of both Brønsted and Lewis acid sites, contributes to its catalytic activity. doi.org
In the gas-solid phase photooxidation of 2-propanol, pristine Nb₂O₅ and its composites have demonstrated activity under simulated sunlight. doi.org The mechanism of photooxidation over niobium pentoxide is suggested to be different from other metal oxides, potentially involving oxygen vacancies. ufmg.br Furthermore, hydrated niobium oxide has been shown to catalyze the hydrolysis of phenyloxirane with high activity and selectivity, attributed to its high surface hydrophilicity. lehigh.edu
Electrocatalytic Performance of this compound
Beyond photocatalysis, this compound and its derivatives exhibit promising performance as electrocatalysts in various electrochemical reactions, which are fundamental to energy conversion and storage technologies. mdpi.comresearchgate.net
The oxygen reduction reaction (ORR) is a critical process in fuel cells and metal-air batteries. While platinum (Pt) is the benchmark catalyst, its high cost and scarcity have driven research into alternative materials. Niobium oxides have been investigated both as catalysts and, more commonly, as catalyst supports for the ORR. mdpi.comresearchgate.net
Hydrated niobium oxide structures can act as precursors to crystalline niobium oxides that show electrocatalytic activity towards the ORR. mdpi.comresearchgate.net Niobium oxide nanorods, for instance, have been shown to catalyze the ORR, with their performance being influenced by factors such as crystallinity and surface acidity. mdpi.com
When used as a support for platinum, niobium oxide can significantly enhance the catalyst's activity and durability. nih.gov The strong interaction between platinum and niobium oxide can suppress the adsorption of hydroxide (B78521) species (OH) on the Pt surface, which is a known inhibitor of the ORR. nih.gov For example, a Pt-NbO₂/C hybrid catalyst demonstrated approximately three times higher mass and specific activities compared to a commercial Pt/C electrocatalyst. nih.gov This enhancement is attributed to the electronic interactions between Pt and the niobium oxide support, which weakens the Pt-OH bond and facilitates the ORR. nih.gov
Table 3: Performance of Niobium Oxide-Based Electrocatalysts in ORR
| Electrocatalyst | Medium | Key Finding | Reference |
|---|---|---|---|
| Niobium oxide nanorods | Aqueous solution (varied pH) | Showed electrocatalytic activity toward ORR; sensitivity influenced by pH. | mdpi.com |
| Pt-NbO₂/C | Acidic | ~3 times higher mass and specific activities compared to commercial Pt/C. | nih.gov |
| Pt/NbO | Acidic | Enhanced ORR activity with an onset potential of 1.0 V and a half-wave potential of 0.86 V. | nih.gov |
Hydrogen Evolution Reaction (HER)
Niobium-based materials have been systematically investigated for their activity in the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. Research indicates that niobium oxides exhibit suppressed activity toward HER compared to conventional titanium-based anode materials like lithium titanate (Li₄Ti₅O₁₂) and titanium dioxide. bohrium.comepfl.ch This characteristic makes them particularly suitable for applications in aqueous batteries, where minimizing parasitic hydrogen evolution is crucial for enhancing battery voltage and stability. bohrium.comepfl.ch
Conversely, efforts have been made to enhance the photocatalytic hydrogen evolution efficiency of niobium oxide. By creating a periodic macroporous architecture in Nb₂O₅, researchers have significantly increased its hydrogen production rate. nih.gov This structured material boasts abundant surface-active sites, effective light-capturing capabilities, and facilitated mass transfer, all of which contribute to a marked suppression of the recombination of photoexcited charge carriers. nih.gov In one study, macroporous Nb₂O₅ achieved a hydrogen production rate of 405 µmol g⁻¹ h⁻¹, a rate 5 and 33 times greater than its bulk and commercial counterparts, respectively. nih.gov
Table 1: Comparison of Hydrogen Production Rates for Different Nb₂O₅ Architectures
| Nb₂O₅ Architecture | Hydrogen Production Rate (µmol g⁻¹ h⁻¹) | Reference |
|---|---|---|
| Periodic Macroporous Nb₂O₅ | 405 | nih.gov |
| Bulk Nb₂O₅ (B-Nb₂O₅) | ~81 | nih.gov |
| Commercial Nb₂O₅ (C-Nb₂O₅) | ~12 | nih.gov |
Performance in Redox Reactions
Niobium oxide has demonstrated its potential as a powerful electrocatalyst in redox reactions, particularly in the context of energy storage systems. In all-vanadium redox flow batteries (VRBs), nanorod Nb₂O₅ synthesized via the hydrothermal method has been shown to facilitate the electrochemical kinetics of vanadium redox reactions. elsevierpure.com Cyclic voltammetry studies have confirmed that Nb₂O₅ has catalytic effects on the V(II)/V(III) redox couple at the negative electrode and the V(IV)/V(V) redox couple at the positive electrode. elsevierpure.com The performance of electrodes loaded with Nb₂O₅ is highly dependent on the nanosize and uniform distribution of the catalyst on the graphite (B72142) felt surface, owing to the inherently poor conductivity of Nb₂O₅. elsevierpure.com By optimizing the catalyst loading, a significant enhancement in energy efficiency of approximately 10.7% at a high current density of 150 mA·cm⁻² has been achieved compared to electrodes without the catalyst. elsevierpure.com
Heterogeneous Catalysis by this compound
The high acidity and stability of this compound make it an exceptional heterogeneous catalyst for a multitude of organic reactions. scielo.brresearchgate.net Its utility spans across acid-catalyzed reactions, oxidation processes, and the conversion of biomass into valuable chemicals.
This compound is recognized as a potent solid acid catalyst, effective for a range of acid-catalyzed reactions including hydration, dehydration, esterification, and isomerization. scielo.brresearchgate.net Its hydrated form is considered a "solid superacid," contributing to its high catalytic activity. mdpi.com
In esterification reactions, niobium oxide-based catalysts have shown high efficiency. For the esterification of oleic acid with methanol to produce biodiesel, a 5 wt% niobia supported on graphene oxide catalyst achieved a maximum yield of 96.4% methyl oleate (B1233923) at 150 °C. niscpr.res.in The catalytic activity is influenced by reaction parameters such as temperature, catalyst amount, and the molar ratio of reactants. niscpr.res.in Studies on the esterification of palmitic acid with ethanol (B145695) have also demonstrated the efficiency of niobium oxide, achieving conversions higher than 80% in 60 minutes. mdpi.com
Dehydration of carbohydrates is another area where this compound excels. It has been extensively studied for the conversion of xylose to furfural (B47365). researchgate.netacs.orgnih.govepa.gov Amorphous Nb₂O₅ has been identified as a more active and selective catalyst for xylose dehydration than conventional homogeneous Brønsted and Lewis acid catalysts. acs.org In a biphasic water and toluene (B28343) system, amorphous Nb₂O₅ converted 93% of xylose with 48% selectivity toward furfural. acs.org The reaction is believed to proceed through a dicarbonyl intermediate on the Lewis acid sites of the catalyst. acs.org The stability of supported niobium catalysts has been shown to be greater than that of niobic acid in continuous and recycling tests. researchgate.netepa.gov
Table 2: Catalytic Performance of Niobium Oxide in Xylose Dehydration
| Catalyst | Xylose Conversion (%) | Furfural Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Amorphous Nb₂O₅ | 93 | 48 | 393 K, in water | acs.org |
| 16 wt% Nb₂O₅/MCM-41 | 74.5 | 36.5 | 170 °C, 180 min | nih.gov |
| 16 wt% Nb₂O₅/MCM-41 | 82.8 | 46.2 | 190 °C, 100 min | nih.gov |
| 16 wt% Nb₂O₅/MCM-41 with NaCl | - | 59.9 | 170 °C, 180 min | nih.gov |
Niobium-based materials are effective catalysts in selective oxidation reactions. lehigh.edu The presence of niobium can significantly improve the selectivity of these reactions. niobium.tech For instance, in the oxidation of o-xylene (B151617) to phthalic anhydride, a mixed oxide catalyst of Nb₂O₅ and V₂O₅ with a 3:2 ratio exhibited the highest activity. lehigh.edu The redox properties of niobia catalysts can be influenced by their structure, whether as a two-dimensional overlayer, a support, or a mixed oxide. lehigh.edu While surface niobia species on silica are not easily reducible, those on titania possess redox activity at elevated temperatures. lehigh.edu
This compound plays a crucial role in the conversion of biomass and its derivatives into valuable platform chemicals. mdpi.comniobium.tech It is particularly effective in the dehydration of sugars. mdpi.com For the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (HMF), a tandem reaction involving glucose isomerization (requiring Lewis acid sites) and fructose (B13574) dehydration (requiring Brønsted acid sites), niobium-containing materials are of special interest as they can possess both types of acidic sites. mdpi.com Bulk niobium (V) oxide hydrate has been identified as a promising catalyst for the dehydration of glucose. mdpi.com
Furthermore, sulfonic acid functionalized niobium pentoxide has been developed for the synthesis of high-carbon biofuel precursors from biomass derivatives. know-todays-news.com This catalyst has shown excellent activity in the solventless hydroxyalkylation-alkylation reaction between 2-methylfuran (B129897) and furfural to form C-15 products, which are precursors for biofuels. know-todays-news.com
Niobium oxide is widely utilized as a catalyst support and promoter, enhancing the performance of other catalytic materials. mdpi.com It has been reported to exhibit a strong metal-support interaction (SMSI) with certain metals. mdpi.com When used as a support for cobalt oxide (Co₃O₄) catalysts in the oxidation of carbon monoxide and propane, niobium oxide, particularly in its orthorhombic structure, has shown to promote the oxidation activity, making it a potential alternative to more expensive platinum-based catalysts. mdpi.com A 6% Co₃O₄/Nb₂O₅ catalyst was found to outperform a 1% Pt/Al₂O₃ catalyst in both catalytic activity and thermal stability. mdpi.com
As a promoter, niobium oxide can enhance the catalytic activity and stability of other catalysts. lehigh.edu For example, the presence of niobium oxide in an iron oxide catalyst remarkably enhanced the catalytic activity for the reduction of NOx with NH₃, increasing the conversion from 40% to 90%. lehigh.edu Similarly, adding Nb₂O₅ to a V₂O₅/TiO₂ catalyst for the selective catalytic reduction of NO with NH₃ not only enhances the activity but also suppresses the undesirable oxidation of SO₂ to SO₃. lehigh.edu
Table 3: Effect of Niobium Oxide Promotion on NOx Reduction
| Mixed Oxide Catalyst | NOx Conversion at 300°C (%) | NOx Conversion at 400°C (%) | Reference |
|---|---|---|---|
| FeOx | 40 | 15 | lehigh.edu |
| 5 Nb₂O₅-95 FeOx | 87 | 78 | lehigh.edu |
| 20 Nb₂O₅-80 FeOx | 90 | 95 | lehigh.edu |
Structure-Activity Relationships in this compound Catalysis
The catalytic efficacy of this compound is intrinsically linked to its unique structural and surface properties. The relationship between the material's physical structure and its chemical activity is a critical area of investigation, revealing how factors like crystallinity, surface area, and the nature of acid sites dictate its performance in various chemical reactions.
At its core, the catalytic function of this compound stems from its nature as a solid acid, possessing both Brønsted and Lewis acid sites on its surface. rsc.orgosti.govmdpi.comresearchgate.netlehigh.edu The origin of this acidity is tied to the specific arrangement of niobium and oxygen atoms. Brønsted acidity, the ability to donate protons, is primarily attributed to distorted NbO₆ octahedral structures where water molecules coordinate to highly polarized Niobium-Oxygen bonds. rsc.org This creates acidic hydroxyl groups that are key active sites for many reactions. researchgate.net Lewis acidity, the ability to accept electron pairs, is associated with the vacant orbitals of the Nb⁵⁺ cations. researchgate.netlehigh.edu
A defining characteristic of this compound's catalytic activity is its dependence on the degree of hydration and crystallinity. The amorphous, hydrated form, often referred to as niobic acid (Nb₂O₅·nH₂O), typically exhibits the highest acidity and, consequently, the highest catalytic activity. rsc.orgosti.govnih.gov This amorphous structure is characterized by a high surface area and a disordered arrangement of NbO₆ octahedra and NbO₄ tetrahedra. rsc.org The active acid sites are reported to be randomly distributed across this surface. rsc.org
Thermal treatment, or calcination, profoundly alters the structure and catalytic activity of this compound. As the calcination temperature increases, the material undergoes dehydration and crystallization. lehigh.edulehigh.edu This process leads to a transformation from the highly active amorphous phase to more ordered, crystalline phases such as pseudohexagonal (TT-Nb₂O₅) or orthorhombic (T-Nb₂O₅). osti.govmdpi.comnih.gov This structural change is accompanied by a significant reduction in surface area and a dramatic decrease in the concentration of acid sites, particularly Brønsted sites, which are diminished through the loss of coordinated water molecules. nih.govlehigh.edu Studies have shown that to achieve maximum Brønsted acidity, calcination temperatures should be kept below 473 K (200 °C). rsc.org Treatments between 120-300 °C are often cited as optimal for preserving the strong acidic character required for reactions like esterification and dehydration. lehigh.edulehigh.edu Above 400 °C, the loss of acidity and catalytic performance becomes pronounced. lehigh.edulehigh.edu
The following table, compiled from research on the dehydration of glucose to 5-hydroxymethylfurfural, illustrates the impact of calcination temperature on the physical and acidic properties of this compound. nih.gov
| Catalyst Sample | Calcination Temperature (°C) | Surface Area (m²/g) | Total Acidity (mmol/g) | Crystalline Phase |
|---|---|---|---|---|
| Amorphous Nb₂O₅·nH₂O | None (As-prepared) | 366 | 2.35 | Amorphous |
| Nb₂O₅_300_air | 300 | Not Specified | Not Specified | Initiation of Crystallization |
| Nb₂O₅_550_air | 550 | 27-39 | 0.05-0.19 | Pseudohexagonal |
Different crystalline forms of niobium oxide, prepared through various synthesis and heat treatment methods, exhibit distinct catalytic behaviors. nih.govrsc.org This demonstrates that the specific arrangement of atoms in the crystal lattice directly influences the catalyst's activity. For example, in the alkylation of benzyl (B1604629) alcohol with anisole, a deformed orthorhombic structure of Nb₂O₅ showed superior catalytic activity compared to other crystalline and amorphous forms. rsc.org
The data below shows the conversion rates for different niobium oxide structures in this specific reaction, highlighting the structure-activity relationship. rsc.org
| Niobium Oxide Catalyst Structure | Conversion (%) |
|---|---|
| Deformed Orthorhombic Nb₂O₅ | High |
| TT-Nb₂O₅ | Moderate |
| Amorphous Nb₂O₅ | Moderate |
| T-Nb₂O₅ | Low |
| Pyrochlore (B1171951) Nb₂O₅ | Low |
Niobium Oxide Hydrate in Electrochemical Systems
Energy Storage Applications
The demand for advanced energy storage solutions has driven research into novel electrode materials. Niobium-based oxides are considered promising candidates due to their rich redox chemistry and high chemical stability. researchgate.netunm.edu Specifically, niobium oxide hydrate (B1144303) offers distinct advantages for batteries and supercapacitors, primarily because its hydrated structure can enhance ion mobility and provide stable pathways for charge storage.
Niobium-based oxides are attractive anode materials for lithium-ion batteries because they operate at a higher potential than traditional graphite (B72142) anodes, which helps to prevent the formation of lithium dendrites and improves battery safety. nih.gov The layered structure of niobium oxide hydrate (H₃ONb₃O₈) is particularly beneficial for LIBs. This two-dimensional material is composed of negatively charged lamellae of NbO₆ octahedra and positively charged interlayer hydronium ions. nih.govacs.org
This structure provides a stable framework for the insertion and extraction of lithium ions. Research has shown that this compound, when used as an anode material, exhibits excellent electrochemical activity. nih.govacs.org One study demonstrated a high specific capacity of 1232 mAh g⁻¹ at a current density of 100 mA g⁻¹ and maintained outstanding performance after 200 cycles. nih.govacs.org The presence of hydronium ions and the layered structure are credited with this high performance, as they facilitate efficient ion and electron transport. acs.orgacs.org
Table 1: Performance of this compound Anode in Lithium-ion Batteries
| Material | Current Density | Specific Capacity | Cycle Life | Reference |
|---|
Sodium-ion batteries (SIBs) are considered a cost-effective alternative to LIBs due to the natural abundance of sodium. However, the larger ionic radius of sodium compared to lithium presents challenges for electrode materials, often leading to lower cycle stability and energy output. boisestate.edu Niobium oxides are being explored as potential anode materials for SIBs to overcome these issues. boisestate.eduboisestate.edu
Research into engineered niobium oxides has shown promising results. For instance, partially surface-amorphized and defect-rich black niobium oxide@graphene (black Nb₂O₅₋ₓ@rGO) nanosheets have been designed to improve the storage of larger sodium ions. nih.gov These materials deliver a high-rate sodium storage capacity and demonstrate long-term cycling stability. A full Na-ion battery using this anode material showed promising rate and cycling performance. nih.gov
Table 2: Performance of Niobium Oxide-Based Anodes in Sodium-ion Batteries
| Anode Material | Current Density | Specific Capacity | Application | Reference |
|---|
Supercapacitors can deliver high power and have long cycle lives, bridging the gap between conventional capacitors and batteries. advancedsciencenews.com Niobium oxides, particularly in their orthorhombic phase (T-Nb₂O₅), are investigated for these devices due to their ability to undergo fast cation intercalation, a property known as pseudocapacitance. rsc.org This mechanism allows for higher energy storage than traditional electric double-layer capacitors (EDLCs).
Hybrid supercapacitors (HSCs) combine a battery-type anode with a capacitor-type cathode to achieve both high energy and high power densities. nih.gov Composites of niobium oxide with carbon materials are frequently used to enhance conductivity and performance. For example, a hybrid device using a carbon-coated T-Nb₂O₅ nanowire anode and an activated carbon cathode demonstrated a high energy density of 43.4 Wh kg⁻¹ and a power density of 7.5 kW kg⁻¹. pkusz.edu.cn Another advanced HSC, utilizing a mesoporous Nb₂O₅/carbon nanocomposite anode, achieved an even higher energy density of 74 Wh kg⁻¹ and a power density of 18,510 W kg⁻¹. nih.gov
Table 3: Performance of Niobium Oxide-Based Hybrid Supercapacitors
| Anode Material | Cathode Material | Energy Density | Power Density | Reference |
|---|---|---|---|---|
| Carbon coated T-Nb₂O₅ | Activated Carbon | 43.4 Wh kg⁻¹ | 7.5 kW kg⁻¹ | pkusz.edu.cn |
Electrochemical Sensing Applications
The electrocatalytic properties of niobium oxides make them suitable for use in electrochemical sensors. mdpi.com Hydrated niobium oxides (Nb₂O₅·nH₂O) contain both Lewis and Brønsted acidic sites, which can promote various electrochemical reactions, making them effective for detecting specific analytes. mdpi.com
Monitoring dissolved oxygen is crucial in environmental, biomedical, and industrial settings. Niobium oxide has shown significant electrocatalytic activity toward the oxygen reduction reaction (ORR), which is the basis for its use in dissolved oxygen sensors. mdpi.comresearchgate.net
Hydrothermal synthesis can produce nanorods of poorly crystalline, acidic, hydrated Nb₂O₅. mdpi.com These nanostructured materials have been successfully tested for the electrochemical determination of dissolved oxygen. The amperometric response of these sensors shows a linear correlation with the dissolved oxygen concentration. researchgate.net The sensitivity of the material is influenced by pH, with one study reporting a maximum sensitivity of 0.0417 mA/cm²·mg/L O₂ at a pH of 6. mdpi.com
Niobium oxide also serves as a stable and effective platform for the development of electrochemical biosensors. Its unique surface properties allow for the immobilization of biomolecules, such as enzymes and DNA, for the detection of specific biological targets.
One application is in the creation of enzyme-amplified immunosensors. A sensor using a thin gold film sputtered on an anodic nanoporous niobium oxide (Au@Nb₂O₅) electrode demonstrated enhanced performance with high resolution and sensitivity. nih.gov The strong adhesion of gold to the niobium oxide provides a very stable substrate for biosensing. nih.gov Furthermore, porous niobium oxide has been used for the label-free detection of DNA hybridization. It was found that DNA probes could be immobilized directly onto the porous oxide surface without chemical modification, allowing for the detection of hybridization events through changes in the material's optical properties. researchgate.net
Table 4: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Nb₂O₅·nH₂O |
| Niobium Pentoxide | Nb₂O₅ |
| Hydronium Niobate | H₃ONb₃O₈ |
| Niobium Monoxide | NbO |
| Niobium Dioxide | NbO₂ |
| Niobium Tungsten Oxide | Nb₁₆W₅O₅₅ |
| Niobium Tungsten Oxide | Nb₁₈W₁₆O₉₃ |
| Tin Niobate | SnNb₂O₆ |
| Lithium Titanate | Li₄Ti₅O₁₂ |
| Lithium Manganate | LiMn₂O₄ |
| Sodium Vanadate | Na₀.₃₃V₂O₅ |
| Potassium Vanadate | K₀.₅V₂O₅ |
| Tetrahydrofuran | C₄H₈O |
| Niobium Pentachloride | NbCl₅ |
| Ammonium Fluoride | NH₄F |
| Nitric Acid | HNO₃ |
| Hydrofluoric Acid | HF |
Photoelectrochemical Cells Utilizing this compound
This compound (Nb₂O₅·nH₂O), often existing in an amorphous state, serves primarily as a precursor in the fabrication of photoelectrochemical (PEC) cells. Its application in an unannealed, hydrated form as the primary photoactive material is not extensively documented in scientific literature, which predominantly focuses on the performance of its crystalline, anhydrous counterpart, niobium pentoxide (Nb₂O₅). The typical process involves the synthesis of hydrated niobium oxide, followed by a heat treatment (calcination or annealing) to induce crystallinity, a crucial factor for achieving significant photoelectrochemical activity.
Research indicates that as-synthesized, amorphous niobium oxide films, which are inherently hydrated, are often precursors to more photoactive crystalline phases. For instance, hydrothermal synthesis can produce nanorods of poorly crystalline, acidic, and hydrated Nb₂O₅. However, to enhance properties for applications like photoelectrochemical water splitting, these materials are subsequently heat-treated to form crystalline structures such as the orthorhombic phase of Nb₂O₅. This process removes the water molecules and rearranges the atomic structure into a more ordered and photoactive state.
While direct, comprehensive studies detailing the performance of this compound itself as a photoanode are scarce, the foundational understanding is that its amorphous and hydrated nature generally leads to lower photoelectrochemical efficiency compared to its calcined, crystalline forms. The charge transport and light absorption capabilities are typically suboptimal in the amorphous state.
For context, the performance of niobium oxide-based photoanodes is significantly enhanced after calcination. For example, pristine (crystalline) Nb₂O₅ has been reported with a photocurrent density of 0.084 mA cm⁻² and an applied bias photon-to-current efficiency (ABPE) of 0.056%. Modifications, such as creating oxygen-deficient "black" Nb₂O₅ through reduction treatments, have drastically improved these figures to a photocurrent of 1.02 mA cm⁻² and an ABPE of 0.345% nih.gov. These results, however, are for the crystalline, anhydrous form of niobium oxide.
The table below summarizes the photoelectrochemical performance of various forms of niobium oxide, highlighting the focus on crystalline and modified structures rather than the hydrated precursor.
Table 1: Photoelectrochemical Performance of Niobium Oxide-Based Photoanodes
| Material | Photocurrent Density (mA cm⁻²) | Applied Bias Photon-to-Current Efficiency (ABPE) (%) | Notes |
|---|---|---|---|
| Pristine Crystalline Nb₂O₅ | 0.084 | 0.056 | Represents the baseline performance of the annealed, anhydrous material. |
Niobium Oxide Hydrate in Optical and Optoelectronic Applications
Photoluminescence Properties and Mechanisms of Niobium Oxide Hydrate (B1144303)
The photoluminescence (PL) of niobium oxide materials is closely linked to their structure and the presence of defect states within the band gap. While research specifically on the hydrated form is multifaceted, studies on amorphous niobium oxide films provide significant insights into their light-emitting properties.
Amorphous niobium oxide films, when synthesized through methods like solid-state reaction, exhibit interesting photoluminescence in the visible spectrum. As-deposited films typically show weak PL intensity. However, upon annealing at temperatures below 500 °C, a significant enhancement in the PL intensity is observed. researchgate.net The emission spectra of these annealed films are characterized by two main peaks. researchgate.net
The mechanism behind this photoluminescence is attributed to the electronic structure of the material. The optical band gap of niobium pentoxide is approximately 3.7 eV, which means that the broad visible light emission is not a result of direct band-to-band transitions. researchgate.net Instead, the photoluminescence is thought to originate from the phase transformation of niobium suboxides (NbOₓ) into Nb₂O₅ during the annealing process. researchgate.net This transformation likely creates or modifies defect states within the band gap that act as radiative recombination centers for photo-excited electron-hole pairs. The intensity of the photoluminescence is observed to increase with annealing temperature up to a certain point (around 385 °C), after which it begins to decrease. researchgate.net
Research Findings on Photoluminescence of Amorphous Niobium Oxide Films
| Property | Observation | Reference |
|---|---|---|
| Emission Peaks | Centered at ~630 nm (1.97 eV) and ~715 nm (1.74 eV) after annealing. | researchgate.net |
| Effect of Annealing | PL intensity significantly increases with annealing temperature up to 385 °C. | researchgate.net |
| PL Mechanism | Attributed to phase transformation from NbOₓ suboxides to Nb₂O₅, creating radiative defect states. | researchgate.net |
| As-deposited Film | Exhibits very low photoluminescence intensity. | researchgate.net |
Electrochromic Devices and Displays
Niobium oxide hydrate is a promising material for electrochromic devices (ECDs), such as smart windows and displays, due to its ability to reversibly change its optical properties upon the application of an electrical voltage. This change is a result of the intercalation or deintercalation of ions, which modulates the material's light absorption.
Recent studies have demonstrated high-performance electrochromic devices utilizing niobium oxide and its composites. For instance, molybdenum-doped niobium oxide (Mo-Nb₂O₅) thin films have shown excellent electrochromic performance, with significant optical modulation and high coloration efficiency. Similarly, electrochromic devices based on niobium oxide nanocrystals have exhibited dual-band electrochromic behavior, allowing for spectral selectivity between near-infrared and visible wavelengths. mdpi.com These devices have also demonstrated remarkable cycling stability, with minimal degradation after thousands of cycles. mdpi.com Furthermore, niobium tungsten oxide films have been used to create electrochromic devices with rapid switching speeds.
Performance of Niobium Oxide-Based Electrochromic Devices
| Material System | Optical Modulation | Coloration Efficiency | Switching Speed | Cycling Stability |
|---|---|---|---|---|
| Mo-doped Nb₂O₅ | 77% at 600 nm | 89 cm²/C | - | 0.8% degradation over 5000 s |
| Nb₂O₅ Nanocrystals | Dual-band (Vis/NIR) | - | ~2 minutes | 5.2% decrease in Tvis modulation after 1000 cycles mdpi.com |
| Nb₁₈W₁₆O₉₃ | 55.1% (Visible) | - | Coloration: 3.9 s, Bleaching: 3.6 s | ΔT of ~72% retained after 10,000 cycles |
Transparent Conductive Oxides and Optical Coatings
While not a conventional transparent conductive oxide (TCO) in the same vein as indium tin oxide (ITO), niobium oxide possesses properties that make it suitable for certain transparent and conductive applications, as well as for optical coatings. Its high refractive index and good transparency in the visible spectrum are particularly advantageous for optical applications.
Transparent niobium oxide thin films can be deposited by methods such as DC magnetron sputtering. niobium.tech These films can achieve high optical transmittance, with maximum values reaching up to 83% in the visible range. niobium.tech However, these transparent films typically exhibit high electrical resistivity, which is a characteristic of their dielectric nature. niobium.tech The transition from a non-transparent, metallic-like conductivity to a transparent, dielectric behavior can be controlled by adjusting deposition parameters like the oxygen flow rate during sputtering. niobium.tech
In the realm of optical coatings, niobium oxide is valued for its high refractive index (approximately 2.37 at 550 nm). This property allows for the design and fabrication of thinner and lighter lenses with the same focal length. icmab.es Optical grade niobium oxide, which is free from color-inducing impurities, is used in the manufacturing of special optical glasses. icmab.es
Optical and Electrical Properties of Niobium Oxide Thin Films
| Property | Value / Observation | Deposition Conditions |
|---|---|---|
| Maximum Optical Transmittance | 83% in the visible range | Sputtered on ITO-coated glass |
| Electrical Properties | High resistivity in transparent state | Transition from metallic-like conductivity to dielectric behavior with increasing oxygen flow during sputtering niobium.tech |
| Refractive Index | ~2.37 at 550 nm | - |
| Application in Optical Glass | Used to increase refractive index, allowing for thinner lenses. | Up to 30% Nb₂O₅ content in glass formulations icmab.es |
Photochromic Behavior and Applications
Niobium oxide exhibits photochromic behavior, meaning it can undergo a reversible color change upon exposure to electromagnetic radiation, typically ultraviolet (UV) light. aps.orgresearchgate.net This property makes it a candidate for applications such as smart windows, optical data storage, and sensors.
When non-crystalline, short-range-ordered niobium oxide is irradiated with UV light, it changes color from white to dark brown or blue. aps.orgchemsrc.com This color change is reversible, and the material can return to its original state after a period of time or upon thermal treatment. chemsrc.com
The mechanism behind this photochromic response is linked to the presence of adsorbed hydrogen-donor molecules (like water or organic substances) on the oxide's surface and the material's electronic band structure. researchgate.net Upon UV irradiation, hydrogen atoms are released and can interact with the niobium oxide lattice. researchgate.net This process is associated with the reduction of Nb⁵⁺ to Nb⁴⁺ centers, which alters the material's optical absorption properties and leads to the observed color change. researchgate.net The change in the band gap of the material has been observed to correlate with these structural and electronic changes. researchgate.net
Characteristics of Photochromic Niobium Oxide
| Phenomenon | Description | Underlying Mechanism |
|---|---|---|
| Color Change | Reversible change from white to dark brown or blue upon UV light exposure. aps.orgchemsrc.com | Reduction of Nb⁵⁺ to Nb⁴⁺ centers. researchgate.net |
| Reversibility | The material can self-bleach over time at room temperature or with thermal treatment. chemsrc.com | Re-oxidation of Nb⁴⁺ to Nb⁵⁺. |
| Key Factors | Presence of hydrogen-donor molecules (e.g., water) and the material's electronic band structure. researchgate.net | Release of hydrogen atoms under UV irradiation. researchgate.net |
| Structural Change | Reversible elongation of the nearest Nb-O neighbors has been observed. researchgate.net | - |
Electron Transport Layers in Advanced Solar Cells (e.g., Perovskite Solar Cells)
Niobium oxide is a highly promising material for use as an electron transport layer (ETL) in perovskite solar cells (PSCs). icmab.es An effective ETL must facilitate the efficient extraction of photogenerated electrons from the perovskite absorber layer and their transport to the external circuit while blocking holes. Niobium oxide's high stability and suitable energy band alignment make it an excellent candidate for this role.
Performance of Perovskite Solar Cells with Niobium Oxide-Based ETLs
| ETL Configuration | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | Fill Factor (%) | Efficiency (η) (%) |
|---|---|---|---|---|
| Pure TiO₂ | - | - | 71.43 | 15.52 |
| 1.5 mol% Nb-doped TiO₂ | - | - | - | 15.71 |
| 2.5 mol% Nb-doped TiO₂ | - | - | - | 17.39 |
| 3.0 mol% Nb-doped TiO₂ | 0.96 | 22.45 | 84.25 | 18.26 |
| Nb₂O₅ on FTO (low temp. solution) | - | - | - | >17 |
Environmental Remediation and Adsorption Properties of Niobium Oxide Hydrate
Adsorption of Heavy Metal Ions by Niobium Oxide Hydrate (B1144303)
Hydrated niobium oxide demonstrates considerable potential for the removal of heavy metal ions from aqueous solutions through adsorption. The high surface area and acidic surface properties of this material facilitate the binding of cationic metal species.
Research has shown that hydrous niobium oxide can effectively adsorb various heavy metals. A study utilizing hydrous niobium oxide prepared by a homogeneous solution method investigated its capacity to adsorb lead (Pb²⁺), silver (Ag⁺), and cadmium (Cd²⁺) ions. The adsorption isotherms in this study were well-described by the Langmuir model, indicating a monolayer adsorption process. The maximum adsorption capacities (Q₀) were determined to be 452.5 mg/g for Pb²⁺, 188.68 mg/g for Ag⁺, and 8.85 mg/g for Cd²⁺ researchgate.net. These findings highlight the material's high affinity for lead ions in particular.
The mechanism of adsorption is attributed to the ion-exchange properties of the hydrated oxide, where protons from the surface hydroxyl groups are exchanged for metal ions in the solution. The efficiency of this process is influenced by factors such as the pH of the solution, the initial concentration of the metal ions, and the specific surface area of the niobium oxide hydrate.
Table 1: Maximum Adsorption Capacities of Hydrous Niobium Oxide for Selected Heavy Metal Ions
| Heavy Metal Ion | Maximum Adsorption Capacity (Q₀) (mg/g) |
|---|---|
| Lead (Pb²⁺) | 452.5 researchgate.net |
| Silver (Ag⁺) | 188.68 researchgate.net |
| Cadmium (Cd²⁺) | 8.85 researchgate.net |
Removal of Organic Pollutants from Aqueous Media
This compound is an effective agent for the removal of organic pollutants from water, primarily through photocatalysis and adsorption. Its semiconductor properties, with a band gap comparable to titanium dioxide (TiO₂), allow it to generate reactive oxygen species under UV irradiation, which can degrade a wide range of organic molecules iwaponline.com.
The photocatalytic degradation of dyes is a well-studied application. For instance, niobium pentoxide has been used to decolorize solutions of methylene (B1212753) blue scielo.brscielo.brnih.gov. The adsorption of the dye onto the catalyst surface is a key step in this process, facilitated by electrostatic interactions between the cationic dye and the negatively charged oxide surface at appropriate pH levels scielo.br. In one study, Nb₂O₅ pellets showed a maximum adsorption of 10.4 mg/L of methylene blue and could be reused over multiple cycles, although the adsorption capacity decreased with each cycle scielo.br. Another study demonstrated that a composite of tin and niobium oxide (Sn/Nb₂O₅) was effective in the oxidation of methylene blue in the presence of hydrogen peroxide scielo.br.
Beyond dyes, niobium oxide has been investigated for the degradation of other organic pollutants. Research has shown its ability to photocatalytically oxidize aqueous-phase ammonia (B1221849) (NH₃) to nitrogen gas (N₂), a significant advantage as it avoids the formation of toxic nitrite (B80452) and nitrate (B79036) byproducts scielo.brscienceopen.com. Additionally, hydrated niobium pentoxide has been explored for the photodegradation of phenol (B47542) in seawater fapesp.br. The efficiency of these photocatalytic processes is dependent on factors such as catalyst dosage, pH, and the presence of oxidizing agents like hydrogen peroxide mdpi.com.
Table 2: Research Findings on the Removal of Organic Pollutants by Niobium Oxide
| Organic Pollutant | Method | Key Findings | Reference(s) |
|---|---|---|---|
| Methylene Blue | Adsorption | Adsorption capacity of 20 mg/g in an 85 mg/g solution. | scielo.br |
| Methylene Blue | Oxidation | Sn/Nb₂O₅ composite with 10% tin showed the highest discoloration capacity. | scielo.br |
| Ammonia (NH₃) | Photocatalysis | Base-treated Nb₂O₅ showed a 9% conversion of ammonia with ~70% selectivity to N₂. | scielo.brscienceopen.com |
| Phenol | Photodegradation | Explored for photodegradation in seawater. | fapesp.br |
| Methyl Orange | Photocatalysis | Complete decolorization in less than 40 minutes under optimal conditions. | mdpi.com |
| Rhodamine-B | Photocatalysis | Demonstrated strong photocatalytic activity for dye degradation. | iwaponline.com |
Application in Separation Membranes and Filtration Systems
The incorporation of niobium oxide into separation membranes and filtration systems is an area of growing interest. Composite membranes containing niobium(V) oxide have been prepared and characterized for their potential applications in separation processes.
For example, composite membranes have been fabricated using niobium(V) oxide and cellulose (B213188) acetate (B1210297) nih.gov. The inclusion of the metal oxide into the polymer matrix can modify the membrane's properties, such as its thermal stability and permeability. While the thermal stability of these particular composite membranes slightly decreased compared to the pure cellulose acetate membrane, the presence of niobium oxide particles can impart other desirable characteristics, such as enhanced hydrophilicity and resistance to fouling nih.gov.
The acidic nature of this compound can also be beneficial in membrane applications. The surface properties can help in repelling certain foulants through electrostatic interactions, potentially leading to longer membrane life and more consistent performance in water filtration systems. The ability of niobium oxide to act as a photocatalyst also opens up the possibility of developing self-cleaning membranes that can degrade organic foulants under illumination.
Water Purification Technologies
This compound is being integrated into various water purification technologies due to its versatile functionalities, including adsorption and photocatalysis. These properties make it a promising material for advanced oxidation processes (AOPs), which are effective in treating water contaminated with a broad spectrum of recalcitrant organic pollutants.
As a photocatalyst, niobium oxide can be used in slurry reactors or immobilized on supports to treat contaminated water streams nih.govmdpi.com. Under UV or even solar irradiation, it can mineralize organic pollutants into less harmful substances like carbon dioxide and water nih.gov. The efficiency of this process can be enhanced by optimizing operational parameters such as catalyst concentration, pH, and the addition of co-oxidants like hydrogen peroxide mdpi.com. For example, in the treatment of methyl orange, optimal conditions were found to be 1.0 g/L of Nb₂O₅, 0.2 M of H₂O₂, and a pH of 5.0 mdpi.com.
The adsorptive capabilities of this compound are also crucial for water purification. It can be used as an adsorbent material in packed bed columns or as a component in composite materials for the removal of heavy metals researchgate.net. Its high affinity for certain metals, such as lead, makes it particularly suitable for treating industrial wastewater containing these toxic elements researchgate.net. Furthermore, the reusability of niobium oxide-based adsorbents, despite a gradual decrease in efficiency, suggests potential for cost-effective water treatment solutions scielo.br.
Niobium Oxide Hydrate in Biomaterials and Biointerface Science
Niobium Oxide Hydrate (B1144303) as Biocompatible Material for Coatings and Implants
Niobium and its spontaneously forming surface oxide layer are recognized for their excellent biocompatibility, high corrosion resistance, and favorable mechanical properties. nih.govelmetniobium.com The hydrated oxide layer, predominantly Nb₂O₅, is chemically stable in physiological environments and is considered nontoxic and allergy-free, making it an ideal material for direct contact with biological tissues. nih.gov These characteristics are paramount for medical implants, where long-term stability and minimal adverse host response are required.
Coatings of niobium oxide are frequently applied to conventional metallic biomaterials, such as titanium (Ti) alloys and stainless steel, to enhance their performance. nih.gov Applying a niobium oxide layer can improve the substrate's corrosion resistance and, more importantly, its biocompatibility and osseointegration—the process of direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. nih.govelmetniobium.com
Research has shown that the surface properties of the niobium oxide coating are critical for its biological performance. Factors such as surface roughness, topography, and chemical composition directly influence protein adsorption and subsequent cellular responses. nih.govacs.org Techniques like anodization, sol-gel deposition, and plasma electrolytic oxidation are used to create niobium oxide coatings with specific morphologies, such as microcones or nanoporous structures. nih.govscirp.org These engineered surfaces can promote better cell attachment and growth, leading to improved implant fixation and longevity. scirp.org For instance, studies have demonstrated that niobium oxide coatings can support the growth of apatite, the primary mineral component of bone, indicating excellent bioactivity. nih.gov
| Coating Deposition Technique | Key Surface Features | Impact on Biocompatibility | Reference |
|---|---|---|---|
| Anodization | Creation of microcone morphologies; controlled roughness. | Can improve osseointegration by providing a structured surface for cell attachment. | scirp.org |
| Sol-Gel Deposition | Formation of nanoporous coatings; surface roughness increases with calcination temperature. | Enhances surface area for cell interaction; porous structure can lower the elastic modulus, reducing stress shielding. | nih.govacs.org |
| Plasma Electrolytic Oxidation (PEO) | Can produce either compact or porous surfaces with interconnected pores. | Offers versatile surface topographies to optimize biological response and coating adhesion. | nih.gov |
| Sputter Deposition | Creates thin, uniform films on various substrates like Mg alloys. | Improves corrosion resistance and cytocompatibility, promoting cell proliferation. | nih.gov |
Functionalization for Enzyme Immobilization
The surface of niobium oxide hydrate possesses inherent hydroxyl groups, which provide a reactive platform for surface functionalization. This process involves chemically modifying the surface to introduce specific functional groups, enabling the covalent attachment of biomolecules like enzymes. mdpi.comlehigh.edu Enzyme immobilization is a critical technology in biocatalysis and biosensor development, as it enhances enzyme stability, allows for reuse, and facilitates separation from the reaction medium. encyclopedia.pub
While direct research on this compound for enzyme immobilization is an emerging area, the principles are well-established for other metal oxides like titanium dioxide and iron oxide. encyclopedia.pubnih.gov The most common strategy involves a multi-step process. First, the hydroxyl-rich surface of the niobium oxide is treated with an organosilane, such as 3-aminopropyl-triethoxysilane (APTES). This step, known as silanization, creates a stable layer with available amino (-NH₂) groups. nih.govmdpi.com
Following silanization, a bifunctional cross-linking agent, such as glutaraldehyde (B144438), is introduced. nih.govacs.org One end of the glutaraldehyde molecule reacts with the amino groups on the niobium oxide surface, while the other end provides a reactive aldehyde group ready to form a covalent bond with amino groups on the surface of an enzyme. acs.orgmdpi.com This forms a stable and durable linkage, securely immobilizing the enzyme while often preserving its catalytic activity. nih.gov This functionalization capability opens possibilities for creating bioactive surfaces on implants or developing niobium-based biosensors. mdpi.com
| Functionalization Step | Reagent/Process | Purpose | Reference |
|---|---|---|---|
| 1. Surface Hydroxylation | Inherent property of hydrated oxide | Provides initial reactive sites (-OH groups) for chemical modification. | lehigh.edu |
| 2. Silanization | Organosilanes (e.g., APTES) | Grafts a layer of molecules with desired terminal functional groups (e.g., amino groups). | nih.govmdpi.com |
| 3. Activation/Cross-linking | Bifunctional cross-linkers (e.g., Glutaraldehyde) | Activates the surface by providing a reactive arm to bind with the enzyme. | acs.orgmdpi.com |
| 4. Enzyme Immobilization | Enzyme solution | Forms a stable covalent bond between the enzyme and the functionalized surface. | encyclopedia.pub |
Surface Interactions for Advanced Biomedical Material Development
The success of a biomedical implant is largely dictated by the interactions that occur at the biointerface—the junction between the material surface and the surrounding biological environment. acs.org For this compound, these interactions are highly favorable for biomedical applications. When an implant is introduced into the body, the first event is the rapid adsorption of proteins from bodily fluids onto its surface. nih.gov
The surface properties of this compound—specifically its hydrophilicity (wettability), surface energy, roughness, and chemical composition—govern the quantity and conformation of adsorbed proteins. acs.orgresearchgate.netnih.gov A hydrophilic surface, which is characteristic of many niobium oxide preparations, is generally known to enhance cell anchorage. researchgate.net Research on PEEK composites incorporating niobium pentoxide showed that increasing the Nb₂O₅ content improved hydrophilicity, surface energy, and protein absorption. nih.gov
This initial protein layer mediates the subsequent attachment and behavior of cells, such as osteoblasts (bone-forming cells). nih.gov A surface that promotes the adsorption of proteins like fibronectin in a favorable orientation will lead to enhanced cell adhesion, proliferation, and differentiation, ultimately promoting better tissue integration. nih.gov Studies have demonstrated that surfaces coated with niobium oxide stimulate the adhesion and proliferation of bone mesenchymal stem cells. researchgate.net The ability to precisely control the nanoscale topography and chemistry of this compound surfaces allows for the engineering of advanced biomaterials that can actively guide and promote desired biological responses, leading to faster healing and more successful clinical outcomes. acs.orgmdpi.com
| Surface Property | Influence on Biointerface | Resulting Biological Outcome | Reference |
|---|---|---|---|
| Hydrophilicity (Wettability) | Affects the initial interaction with water and adsorption of proteins. | Enhanced cell anchorage and adhesion. | researchgate.netnih.gov |
| Surface Roughness | Increases the surface area available for protein and cell interactions. | Superior bioactivity and biocompatibility; can physically anchor cells. | acs.org |
| Surface Energy | Drives the adsorption of biomolecules from the physiological environment. | Modulates the composition of the adsorbed protein layer, influencing cellular response. | nih.gov |
| Chemical Composition (e.g., hydroxyl groups) | Provides sites for hydrogen bonding with biomolecules and allows for chemical functionalization. | Promotes specific protein binding and enables covalent attachment of bioactive molecules. | lehigh.edu |
Theoretical and Computational Modeling of Niobium Oxide Hydrate
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of materials. By solving the Kohn-Sham equations, DFT can accurately predict properties such as band structures, density of states (DOS), and energy bandgaps, which are crucial for understanding the material's electrical and optical behavior.
Studies on various polymorphs of niobium pentoxide (Nb₂O₅), the anhydrous form of niobium oxide hydrate (B1144303), provide foundational knowledge. For instance, DFT calculations have been employed to compare the electronic properties of different Nb₂O₅ phases. One study systematically investigated the monoclinic structure of Nb₂O₅ using various density functionals, finding that the B3LYP functional provided results in best agreement with experimental data. researchgate.net Such studies are essential for understanding how the local atomic arrangement influences the electronic characteristics of niobium oxides.
Another investigation focused on the electronic structure of amorphous niobium oxide (a-NbOₓ) by comparing experimental photoelectron spectra with DFT calculations of crystalline polymorphs. rsc.org The research concluded that the electronic structure of the amorphous phase is similar to that of the M-phase of Nb₂O₅, which is characterized by a broad distribution of Nb-O bond lengths within the NbO₆ polyhedra. rsc.org
Interactive Data Table: DFT-Calculated Electronic Properties of Nb₂O₅ Polymorphs
Note: The table presents typical ranges of calculated band gaps for different Nb₂O₅ polymorphs using various DFT functionals, compiled from general findings in computational materials science.
These theoretical studies on anhydrous niobium oxides lay the groundwork for understanding the more complex hydrated systems. The presence of water molecules is expected to influence the electronic structure by modifying the local coordination environment of the niobium atoms and introducing new electronic states associated with the water molecules.
Molecular Dynamics Simulations for Ion Transport Phenomena
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into dynamic processes such as ion diffusion and transport.
While specific MD studies on ion transport exclusively in niobium oxide hydrate are not extensively documented, research on related niobium oxide systems provides valuable insights into the methodologies and potential mechanisms. For example, ab initio molecular dynamics (AIMD) simulations have been used to study lithium diffusion in niobium tungsten oxides, which, like niobium oxide, possess crystallographic shear structures. nih.gov These simulations reveal that lithium ions diffuse through jumps between specific coordination sites with low activation barriers. nih.gov
Key findings from these simulations on related niobium oxide structures include:
Diffusion Pathways: Ion transport is often one-dimensional, constrained by the material's crystal structure. nih.gov
Activation Barriers: The energy required for an ion to hop from one site to another is a critical factor determining the diffusion rate. Calculated activation barriers for lithium diffusion in niobium tungsten oxides are in the range of 80–300 meV. nih.gov
Diffusion Coefficients: MD simulations can predict diffusion coefficients, which quantify the rate of ion transport. For lithium in niobium tungsten oxides, these are in the range of 10⁻¹² to 10⁻¹¹ m²/s. nih.gov
These findings are highly relevant to understanding potential proton and other ion transport mechanisms in this compound. The presence of a hydration layer and structural water in the hydrate can provide additional pathways for ion transport, potentially through a Grotthuss-like mechanism where protons hop between water molecules. MD simulations are ideally suited to explore such complex, dynamic phenomena.
Interactive Data Table: Simulated Ion Transport Properties in Niobium-Based Oxides
Computational Insights into Reaction Mechanisms and Surface Chemistry
Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions occurring at the surface of this compound. These calculations can determine the energetics of reactant adsorption, surface diffusion, and product formation, providing a detailed, atomistic picture of catalytic and other surface-mediated processes.
One area where this has been applied is in understanding the atomic layer deposition (ALD) of niobium oxide films. A combined experimental and theoretical study investigated the surface reaction mechanism of a niobium precursor on a hydroxyl-terminated Nb₂O₅ surface, which serves as a model for the hydrated surface. utah.edu DFT calculations were used to evaluate the activation energies for the release of different ligands from the precursor molecule, revealing the most favorable reaction pathway. utah.edu
Furthermore, computational studies have provided insights into the nucleation and growth of niobium oxide nanoparticles from solution. nih.gov These studies suggest a formation mechanism involving the polymerization of [NbO₆] octahedra, leading to the formation of nuclei that subsequently grow into larger nanoparticles. nih.gov Understanding these fundamental formation mechanisms is crucial for controlling the synthesis of this compound with desired properties.
Prediction of Structural Properties and Phase Transitions
Computational modeling can predict the stable crystal structures of materials and how they transform under different conditions of temperature, pressure, or, in the case of hydrates, water content. DFT calculations can be used to determine the total energy of different structural configurations, with the lowest energy structure corresponding to the most stable phase.
Experimental studies have shown that the calcination of this compound leads to a series of phase transitions, eventually forming different crystalline polymorphs of Nb₂O₅. researchgate.net For instance, heating the amorphous hydrate can lead to the formation of the pseudohexagonal (TT-Nb₂O₅) and then the orthorhombic (T-Nb₂O₅) phase. cdmf.org.br
Computational methods can be used to understand the driving forces behind these transitions. By calculating the relative energies of the hydrated, amorphous, and various crystalline phases, it is possible to construct a theoretical phase diagram that predicts the stability of each phase as a function of temperature and water chemical potential.
DFT has also been used to study the structural and electronic changes associated with phase transitions in related niobium-containing materials. For example, first-principles calculations have been used to investigate the strain-induced structural phase transition in two-dimensional niobium oxide diiodide (NbOI₂). digitellinc.com While not this compound, this work demonstrates the capability of computational methods to predict and explain phase transitions in complex oxide materials.
Emerging Research Directions and Future Perspectives for Niobium Oxide Hydrate
Development of Novel Synthesis Strategies for Controlled Morphologies
The ability to control the morphology of niobium oxide hydrate (B1144303) at the nanoscale is a critical factor in determining its physical and chemical properties. Researchers are actively developing new synthesis strategies to create a diverse array of nanostructures, including nanorods, nanosheets, nanospheres, and more complex architectures like spiky nanoparticles. These efforts are crucial for optimizing the performance of niobium oxide hydrate in various applications, from catalysis to energy storage.
Two of the most prominent and versatile methods for synthesizing this compound with controlled morphologies are hydrothermal/solvothermal synthesis and the sol-gel process.
Hydrothermal and Solvothermal Synthesis: These techniques involve the chemical reaction of precursors in a sealed vessel (autoclave) at elevated temperatures and pressures. By carefully tuning the reaction parameters such as temperature, time, pH, and the concentration of precursors and additives, researchers can precisely control the size and shape of the resulting this compound nanoparticles. lehigh.edursc.org For instance, hydrothermal treatment of a niobium oxalate (B1200264) solution has been shown to produce unique "spiky" nanoparticles, which consist of a spherical this compound core with radially grown niobium pentoxide nanorods on the surface. lehigh.eduresearchgate.netresearchgate.net The size of these spiky particles can be adjusted by varying the niobium concentration in the precursor solution. lehigh.eduresearchgate.net Hydrothermal methods have also been successfully employed to produce nanorods and other nanocrystals. rsc.orgnih.gov Solvothermal synthesis, a variation that uses non-aqueous solvents, is another effective route for producing nanorods and nanospheres. osti.gov
Sol-Gel Process: This "wet chemical" method involves the transformation of a molecular precursor (sol) into a gel-like network, which is then dried and treated to obtain the final oxide material. mdpi.comnih.gov The sol-gel process offers several advantages, including the ability to produce materials with high purity, fine particle size, and controlled porosity at relatively low temperatures. mdpi.comnih.gov This energy-efficient method is particularly well-suited for creating mesoporous niobium oxide structures with high surface areas, which are highly desirable for catalytic applications. mdpi.com
The table below summarizes key synthesis parameters and their influence on the resulting morphologies of this compound.
| Synthesis Method | Key Parameters | Resulting Morphologies | References |
| Hydrothermal | Temperature, Time, Precursor Concentration | Spiky nanoparticles, Nanorods, Nanosheets, Nanocrystals | lehigh.edursc.orgresearchgate.netnih.gov |
| Solvothermal | Solvent, Temperature, Time | Nanorods, Nanospheres | osti.gov |
| Sol-Gel | Precursor type, pH, Drying conditions | Nanoparticles, Mesoporous structures | mdpi.comnih.govmdpi.com |
Integration into Hybrid and Composite Materials for Synergistic Effects
To further enhance the performance and expand the applicability of this compound, researchers are increasingly integrating it into hybrid and composite materials. By combining this compound with other materials, such as carbon-based nanomaterials, polymers, and other metal oxides, it is possible to create novel materials with synergistic properties that surpass those of the individual components.
Composites with Carbon-Based Materials: A significant area of research involves the development of composites of this compound with carbonaceous materials like reduced graphene oxide (rGO) and graphite (B72142). These composites are particularly promising for energy storage applications, including supercapacitors and lithium-ion batteries. osti.govmdpi.comresearchgate.net The high electrical conductivity of the carbon matrix complements the electrochemical activity of the this compound, leading to enhanced specific capacitance, improved energy and power densities, and better rate capability. mdpi.com For example, a hybrid of rGO and niobium pentoxide has demonstrated a significantly higher specific capacitance compared to either material alone. mdpi.com
Polymer Composites: this compound and its derivatives are also being incorporated into polymer matrices to create composites for a variety of applications, including in the biomedical and dental fields. nih.govacs.orgnih.gov For instance, the addition of niobium oxyhydroxide fillers to a high-viscosity bulk-fill resin composite for dental applications has been shown to improve its mechanical performance and impart bioactive potential. acs.orgnih.gov Similarly, composites of high-modulus polyethylene (B3416737) extrudable (HMPEX) with niobium oxide are being explored for potential therapeutic uses. nih.gov
Coatings and Other Composites: In the realm of biomedical applications, composite coatings of niobium pentoxide and graphene oxide on titanium substrates are being investigated. researchgate.net The goal is to combine the bactericidal properties of graphene oxide with the excellent osseointegration capabilities of niobium oxide, creating a multifunctional surface for medical implants. researchgate.net Furthermore, this compound can be a component of more intricate nanostructures, such as the previously mentioned spiky nanoparticles, which feature a this compound core and niobium pentoxide nanorods, creating a multifunctional material with potential applications in catalysis and photocatalysis. lehigh.edu
Advanced Manufacturing Techniques for this compound (e.g., 3D Printing, Thin Film Engineering)
The translation of this compound's promising properties from the laboratory to real-world applications is highly dependent on the development of advanced manufacturing techniques. Researchers are exploring methods like 3D printing and thin film engineering to fabricate this compound-based structures with precise control over their architecture and functionality.
3D Printing: While the direct 3D printing of pure this compound is still in its nascent stages, significant progress has been made in the additive manufacturing of niobium and its composites. Techniques such as Laser Powder Bed Fusion (LPBF) are being used to create complex, lightweight, and robust components from niobium metal powder for industries like aerospace and medicine. researchgate.netosti.govmdpi.comnih.govyoutube.com A notable development is the incorporation of niobium oxyhydroxide nanoparticles into 3D-printable resins for dental applications, demonstrating the potential of using niobium oxides as functional fillers in additive manufacturing. nih.gov
Thin Film Engineering: The deposition of thin films of niobium oxides is a well-established field with a wide range of techniques available, including:
Sputtering: A physical vapor deposition method that allows for the creation of dense and uniform coatings. rsc.orgmdpi.comcambridge.org
Sol-Gel Deposition: A wet chemical technique that is advantageous for creating films at low temperatures. rsc.orgcambridge.org
Chemical Vapor Deposition (CVD): A process where a substrate is exposed to volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. rsc.org
Atomic Layer Deposition (ALD): A technique that allows for the deposition of ultrathin films with atomic-level precision. rsc.org
These methods are employed to produce niobium oxide thin films for a variety of applications, such as optical coatings, protective layers, and components in electronic and biomedical devices. rsc.orgmdpi.comresearchgate.netcambridge.orgsmolecule.commdpi.com The hydrated nature of these films, especially those produced by wet chemical methods or the native oxide layers that form on niobium surfaces, plays a crucial role in their properties and performance. acs.orgresearchgate.netwikipedia.org
The following table provides an overview of common thin film deposition techniques for niobium oxides.
| Deposition Technique | Key Features | Typical Applications | References |
| Sputtering | High-density, uniform films | Optical coatings, electronics | rsc.orgmdpi.comcambridge.org |
| Sol-Gel | Low temperature, porous films | Sensors, biomedical coatings | rsc.orgcambridge.org |
| Chemical Vapor Deposition (CVD) | Conformal coatings | Protective layers | rsc.org |
| Atomic Layer Deposition (ALD) | Atomic-level thickness control | Microelectronics | rsc.org |
Sustainable and Scalable Production Pathways
As the demand for this compound grows, there is an increasing need for production pathways that are both sustainable and scalable. The current industrial production of niobium oxides relies heavily on the mining and processing of minerals like pyrochlore (B1171951) and columbite-tantalite, which are predominantly found in Brazil and Canada. lehigh.edursc.orgacs.orgresearchgate.net
Industrial Production: The conventional industrial process involves several stages, including mining, ore beneficiation, and hydrometallurgical extraction. lehigh.edursc.orgacs.orgresearchgate.net A key step is the digestion of the ore concentrate with strong acids, often hydrofluoric acid, followed by solvent extraction to separate niobium from other elements. rsc.orgnih.gov this compound is then precipitated from the purified niobium solution, typically by the addition of ammonia (B1221849). rsc.org While these processes are well-established and can be operated on a large scale, they present environmental challenges due to the use of hazardous chemicals and the generation of significant amounts of waste. rsc.orgacs.org Efforts are underway to improve the sustainability of these industrial processes through better waste management and the development of more efficient extraction techniques. acs.org
Green Synthesis Routes: In parallel to the optimization of industrial processes, researchers are actively exploring more environmentally friendly "green" synthesis methods for this compound. These approaches aim to reduce the environmental footprint by using less toxic reagents, milder reaction conditions, and renewable resources. Some of the promising green synthesis strategies include:
Biosynthesis: Utilizing natural extracts, such as from Aloe Vera leaves, to mediate the synthesis of niobium oxide nanoparticles. mdpi.com This method avoids the use of harsh chemicals and can be carried out under ambient conditions.
Hydrothermal/Solvothermal Synthesis: These methods are considered relatively green due to their use of water or other non-toxic solvents and the potential for lower energy consumption compared to high-temperature solid-state reactions. osti.govnih.govyoutube.comcambridge.orgsmolecule.com
Sol-Gel Process: This technique is often considered a green chemistry approach because it can be performed at low temperatures, thus saving energy. mdpi.com
While these green synthesis methods show great promise, a key challenge remains in scaling them up for industrial-level production in a cost-effective manner.
Exploration of New Functionalities and Multifunctional Systems
The unique properties of this compound are opening doors to a host of new functionalities and multifunctional systems, extending its reach beyond traditional applications.
Advanced Catalysis: this compound's strong Brønsted and Lewis acidity makes it a highly effective solid acid catalyst for a variety of organic reactions, including hydration, dehydration, and esterification. lehigh.edursc.orgresearchgate.netosti.govsmolecule.com Current research is focused on creating nanostructured this compound with high surface areas to enhance its catalytic activity. rsc.orgosti.gov Furthermore, it is being explored as a catalytic support to improve the performance of other catalysts, for example, in the oxidation of volatile organic compounds for air pollution control. researchgate.netmdpi.com In the field of renewable energy, niobium-based materials are also being investigated for their potential in photocatalytic water splitting to produce hydrogen. lehigh.eduyoutube.com
Environmental Remediation: The catalytic prowess of this compound is being harnessed for environmental applications. A key area of interest is its use in the catalytic oxidation of volatile organic compounds (VOCs), which are major air pollutants. mdpi.com By promoting the conversion of VOCs into less harmful substances, this compound-based catalysts can contribute to cleaner air.
Biomedical Applications: The excellent biocompatibility and corrosion resistance of niobium oxides have spurred interest in their use in the biomedical field. nih.govresearchgate.netmdpi.comacs.org Niobium pentoxide nanoparticles are being investigated for applications in drug delivery, bioimaging, and tissue engineering. nih.govmdpi.com The hydrated surface of these materials is believed to play a critical role in their interaction with biological systems.
Sensors and Electronics: The high surface area and reactivity of nanostructured this compound make it a promising material for the development of advanced sensors and electronic devices. smolecule.com For example, hydrated niobium oxide nanorods have been successfully used to fabricate an electrochemical sensor for the detection of dissolved oxygen. researchgate.netmdpi.com Additionally, multifunctional nanoparticles with a this compound core and niobium pentoxide nanorods are being explored for their potential in sensing applications. cambridge.org
Prospects for Industrial and Technological Advancement
The ongoing research and development in the field of this compound are poised to drive significant industrial and technological advancements in the coming years. The ability to synthesize this material with precisely controlled morphologies will enable the creation of highly efficient catalysts for the chemical and pharmaceutical industries, as well as advanced materials for energy storage and conversion.
The integration of this compound into composite materials will lead to the development of a new generation of high-performance materials with tailored properties for a wide range of applications, from lightweight and durable components for the aerospace and automotive industries to advanced biomedical implants and devices with enhanced biocompatibility and functionality.
The development of advanced manufacturing techniques like 3D printing and thin film engineering will facilitate the fabrication of complex and customized this compound-based components, opening up new possibilities in areas such as microelectronics, photonics, and personalized medicine.
Furthermore, the pursuit of sustainable and scalable production pathways will not only reduce the environmental impact of this compound production but also ensure a stable and cost-effective supply of this critical material for future technologies. The exploration of new functionalities will continue to uncover novel applications for this compound, further expanding its technological and industrial relevance.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing niobium oxide hydrate with controlled hydration levels?
- Methodological Answer : Synthesis typically involves hydrothermal or sol-gel methods. For hydrothermal synthesis, adjust pH (e.g., using NH₄OH) and temperature (120–200°C) to control crystallinity and hydration. Precursor solutions (e.g., NbCl₅ in ethanol/water mixtures) should be rigorously degassed to avoid contamination. Hydration levels are confirmed via thermogravimetric analysis (TGA) by measuring mass loss between 100–300°C .
- Data Validation : Cross-reference TGA results with XRD to ensure phase purity (e.g., absence of Nb₂O₅ impurities) .
Q. How can researchers characterize the structural and surface properties of this compound?
- Methodological Answer :
- XRD : Identify crystalline phases (e.g., orthorhombic vs. monoclinic structures) using Cu-Kα radiation (2θ = 10–80°).
- BET Analysis : Measure surface area (typically 50–200 m²/g for hydrated forms) to assess porosity.
- FTIR : Detect hydroxyl (-OH) stretching vibrations (3200–3600 cm⁻¹) to confirm hydration .
- Experimental Note : Avoid prolonged exposure to air to prevent unintended dehydration during analysis .
Advanced Research Questions
Q. How can contradictions in solubility data for this compound in molten salt systems be resolved?
- Case Study : Matthies et al. (2024) observed discrepancies between voltammetric data (indicating full dissolution up to O/Nb = 1.6) and melt analyses (showing precipitation above O/Nb = 1). To resolve this:
Reproduce Experiments : Use controlled-atmosphere crucibles (e.g., argon) to prevent oxide contamination.
Multi-Method Validation : Combine cyclic voltammetry with ICP-OES to quantify dissolved Nb species.
Error Analysis : Compare experimental slopes (e.g., O/Nb ratios) with thermodynamic models to identify kinetic vs. equilibrium effects .
- Critical Insight : Discrepancies may arise from unaccounted side reactions (e.g., oxide clustering) or analytical sensitivity limits .
Q. What strategies optimize the photocatalytic activity of this compound while maintaining structural stability?
- Experimental Design :
- Doping : Introduce transition metals (e.g., Fe³⁺) via co-precipitation to enhance visible-light absorption.
- Stability Testing : Perform cyclic UV irradiation (e.g., 10 cycles of 24-hour exposure) with post-characterization (XRD, SEM) to detect phase changes.
- Activity Metrics : Quantify H₂ production rates (μmol·g⁻¹·h⁻¹) using gas chromatography .
Q. How can computational modeling complement experimental studies of proton conductivity in this compound?
- Integrated Approach :
DFT Calculations : Model proton migration pathways using software like VASP, focusing on energy barriers between hydroxyl sites.
Experimental Calibration : Validate simulations with impedance spectroscopy (frequency range: 1 Hz–1 MHz) at varying humidity levels.
Contradiction Analysis : If experimental conductivity exceeds predictions, assess defects (e.g., oxygen vacancies) not included in idealized models .
Reproducibility and Data Quality
Q. What are common pitfalls in reproducing hydration-dependent properties of this compound?
- Critical Factors :
- Ambient Conditions : Storage in desiccators with silica gel to prevent hydration drift.
- Synthesis Batch Variability : Document precursor lot numbers and purity (≥99.9% Nb₂O₅ recommended) .
- Instrument Calibration : Regular TGA baseline corrections using standard references (e.g., calcium oxalate) .
Q. How should researchers address conflicting reports on the acidity of this compound surfaces?
- Resolution Strategy :
Standardize Protocols : Use NH₃-TPD (temperature-programmed desorption) under identical conditions (heating rate: 10°C/min, He carrier gas).
Surface Pretreatment : Pre-adsorb water at 25°C vs. 100°C to distinguish Bronsted vs. Lewis acid sites.
Cross-Study Comparison : Normalize acidity data to surface area (μmol·m⁻²) to account for morphological differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
